molecular formula C20H32O3 B161928 Siegeskaurolic acid CAS No. 52645-97-3

Siegeskaurolic acid

Cat. No.: B161928
CAS No.: 52645-97-3
M. Wt: 320.5 g/mol
InChI Key: HHAMKMUMKLXDFQ-UMTOMPLCSA-N
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Description

(1S,4S,5R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid has been reported in Annona squamosa with data available.

Properties

IUPAC Name

(1S,4S,5R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAMKMUMKLXDFQ-UMTOMPLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@H](C4)CO)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967079
Record name 17-Hydroxykauran-18-oic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10967079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52645-97-3
Record name NSC92230
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Hydroxykauran-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ent-Kaurene Diterpenes Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ent-kaurene diterpenes represent a vast and structurally diverse class of natural products with significant biological activities, making them attractive targets for drug discovery and development. At the core of their biogenesis lies the ent-kaurene biosynthesis pathway, a conserved metabolic route in plants, fungi, and some bacteria. This technical guide provides a comprehensive overview of this pathway, detailing the enzymatic steps, kinetic parameters, regulatory mechanisms, and experimental protocols for its study.

Core Biosynthesis Pathway

The biosynthesis of ent-kaurene proceeds from the universal C20 precursor, geranylgeranyl diphosphate (GGDP), through a two-step cyclization process catalyzed by two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). In some fungi and lower plants, these two enzymatic activities are combined in a single bifunctional protein.[1]

  • Step 1: Geranylgeranyl Diphosphate (GGDP) to ent-Copalyl Diphosphate (ent-CPP)

    • Enzyme: ent-Copalyl Diphosphate Synthase (CPS), also known as ent-kaurene synthase A.

    • Mechanism: CPS catalyzes the protonation-initiated cyclization of the linear GGDP to the bicyclic intermediate, ent-CPP.[2] This reaction is a committed step in gibberellin biosynthesis in plants.[2]

  • Step 2: ent-Copalyl Diphosphate (ent-CPP) to ent-Kaurene

    • Enzyme: ent-Kaurene Synthase (KS), also known as ent-kaurene synthase B.

    • Mechanism: KS catalyzes the ionization of the diphosphate group from ent-CPP, followed by a complex series of rearrangements and a final cyclization to form the tetracyclic diterpene, ent-kaurene.

Following its synthesis, ent-kaurene can be further modified by a variety of enzymes, primarily cytochrome P450 monooxygenases, to generate the vast diversity of ent-kaurene-derived diterpenoids. A key subsequent step in the gibberellin pathway is the three-step oxidation of ent-kaurene to ent-kaurenoic acid, catalyzed by ent-kaurene oxidase (KO).[3][4]

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes in the ent-kaurene biosynthesis pathway. This data is essential for understanding the efficiency and regulation of the pathway.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Arabidopsis thaliana (AtCPS)GGPP0.8 ± 0.10.047 ± 0.0015.9 x 104[2]
Oryza sativa (OsCPS1)GGPP0.70.034.3 x 104
Oryza sativa (OsCPS2)GGPP0.60.035.0 x 104

Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Cucurbita maxima (pumpkin)ent-CPP0.35--[5]
Arabidopsis thaliana (AtKS)ent-CPP0.23 ± 0.040.11 ± 0.014.8 x 105[1]

Table 3: Kinetic Parameters of ent-Kaurene Oxidase (KO)

Enzyme SourceSubstrateApparent Km (µM)Apparent Vmax (µmol mg-1 h-1)Reference
Montanoa tomentosaent-kaurene80.63 ± 1.231.80 ± 1.8[6]

Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the core enzymes in the ent-kaurene biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of ent-Copalyl Diphosphate Synthase (CPS) and ent-Kaurene Synthase (KS) in E. coli
  • Gene Cloning:

    • Synthesize or PCR amplify the coding sequences for the desired CPS and KS enzymes.

    • Clone the genes into a suitable E. coli expression vector, such as pET-28a(+) for an N-terminal His-tag or pGEX for a GST-tag.

  • Transformation:

    • Transform the expression constructs into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of Terrific Broth (TB) or LB medium with the overnight culture to an OD600 of 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature, such as 16-20°C, for 16-20 hours to improve protein solubility.[7]

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged or GST-tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA or Glutathione-Sepharose).

    • Elute the protein and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT).

Protocol 2: In Vitro Activity Assay for ent-Copalyl Diphosphate Synthase (CPS)
  • Reaction Mixture:

    • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.2), 100 mM KCl, 0.1 mM MgCl2, 10% glycerol, 5 mM DTT, and the purified CPS enzyme.[1]

    • The substrate, GGDP, can be added at varying concentrations to determine kinetic parameters.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Product Extraction and Analysis:

    • Stop the reaction by adding EDTA to chelate the Mg2+.

    • The product, ent-CPP, is not easily detectable by GC-MS. Therefore, a coupled assay with ent-kaurene synthase is often employed. Alternatively, the diphosphate group can be removed by acid phosphatase treatment to yield ent-copalol, which can then be extracted with hexane or ethyl acetate and analyzed by GC-MS.

Protocol 3: In Vitro Activity Assay for ent-Kaurene Synthase (KS)
  • Reaction Mixture:

    • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT, and the purified KS enzyme.

    • The substrate, ent-CPP, can be generated in situ using CPS and GGDP in a coupled reaction, or added exogenously if available.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

  • Product Extraction and Analysis:

    • Stop the reaction by vortexing with an equal volume of hexane.

    • Extract the organic phase containing ent-kaurene.

    • Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

      • GC Conditions (example): Inject 1 µL of the sample in splitless mode at 250°C. Use a temperature program starting at 60°C for 1.5 min, then ramp to 200°C at 25°C/min, and finally to 300°C at 5°C/min.[8]

      • MS Conditions (example): Use electron ionization at 70 eV and scan in the range of 40–500 m/z.[8]

Protocol 4: In Vivo Co-expression Assay in E. coli

This method allows for the functional characterization of CPS and KS by co-expressing them in E. coli engineered to produce the precursor GGDP.

  • Strain Engineering:

    • Use an E. coli strain engineered to produce GGDP, for example, by overexpressing a GGDP synthase (GGPPS).

  • Co-transformation:

    • Co-transform the GGDP-producing E. coli strain with plasmids carrying the genes for CPS and KS.

  • Culturing and Induction:

    • Grow the co-transformed cells and induce protein expression as described in Protocol 1.

  • Product Extraction and Analysis:

    • After induction, pellet the cells and extract the diterpene products using an organic solvent like hexane or ethyl acetate.

    • Analyze the extracts by GC-MS to detect the production of ent-kaurene.[9]

Signaling Pathways and Regulation

The biosynthesis of ent-kaurene is a tightly regulated process, particularly as it serves as the entry point for the production of gibberellins, a critical class of plant hormones.

Transcriptional Regulation

The expression of the genes encoding CPS and KS is subject to complex transcriptional control. While the early steps of the gibberellin biosynthesis pathway, including the reactions catalyzed by CPS and KS, do not appear to be under direct feedback regulation by gibberellin levels, their expression is influenced by various developmental and environmental cues.[10]

In rice, for instance, two distinct ent-CPS genes have been identified: OsCPS1, which is involved in primary metabolism and gibberellin biosynthesis, and OsCPS2, which is involved in the production of defensive phytoalexins and is induced by stressors like UV radiation and pathogen attack.[11][12] This differential regulation highlights the divergence of the ent-kaurene pathway for both primary and specialized metabolism.

Transcriptional_Regulation cluster_environmental Environmental Cues cluster_developmental Developmental Cues Pathogen Attack Pathogen Attack Transcription Factors Transcription Factors Pathogen Attack->Transcription Factors UV Radiation UV Radiation UV Radiation->Transcription Factors Tissue Specificity Tissue Specificity Tissue Specificity->Transcription Factors CPS_Gene CPS_Gene Transcription Factors->CPS_Gene Regulates KS_Gene KS_Gene Transcription Factors->KS_Gene Regulates CPS_Protein CPS_Protein CPS_Gene->CPS_Protein Transcription & Translation KS_Protein KS_Protein KS_Gene->KS_Protein Transcription & Translation

General overview of transcriptional regulation of CPS and KS genes.
Gibberellin Signaling Pathway and Feedback Regulation

While CPS and KS are not directly feedback-regulated, the downstream gibberellin biosynthesis pathway is under tight negative feedback control. High levels of bioactive gibberellins lead to the degradation of DELLA proteins, which are negative regulators of gibberellin signaling. In a low gibberellin state, stable DELLA proteins can indirectly influence the expression of downstream GA biosynthesis genes, such as GA20-oxidase and GA3-oxidase, leading to an increase in their transcription and subsequent production of bioactive gibberellins. Conversely, high gibberellin levels promote the interaction between the GA receptor GID1 and DELLA proteins, leading to the ubiquitination and degradation of DELLA proteins, thus downregulating the expression of these biosynthetic genes.

Gibberellin_Signaling cluster_nucleus Nucleus Low GA Low GA DELLA DELLA Low GA->DELLA DELLA stable High GA High GA GID1 GID1 High GA->GID1 binds to GA Biosynthesis Genes (downstream) GA Biosynthesis Genes (downstream) High GA->GA Biosynthesis Genes (downstream) Downregulates expression (feedback) GID1->DELLA binds to PIFs PIFs DELLA->PIFs Represses DELLA->GA Biosynthesis Genes (downstream) Upregulates expression Growth Repression Growth Repression DELLA->Growth Repression Promotes Ubiquitin-Proteasome System Ubiquitin-Proteasome System DELLA->Ubiquitin-Proteasome System targeted for degradation Growth Promotion Growth Promotion PIFs->Growth Promotion cannot bind to DNA PIFs->Growth Promotion binds to DNA

Simplified gibberellin signaling pathway illustrating feedback regulation.

Experimental Workflow

A typical experimental workflow to characterize a novel CPS or KS enzyme is outlined below.

Experimental_Workflow A Gene Identification & Cloning B Heterologous Expression (e.g., E. coli) A->B C Protein Purification (Affinity Chromatography) B->C D Enzyme Activity Assay (in vitro or in vivo) C->D E Product Identification (GC-MS) D->E F Kinetic Analysis (Determine Km, kcat) E->F

Workflow for the characterization of CPS and KS enzymes.

Conclusion

The ent-kaurene biosynthesis pathway is a fundamental metabolic route for the production of a wide array of bioactive diterpenoids. Understanding the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is crucial for harnessing its potential in drug development and synthetic biology. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and manipulate this important biosynthetic pathway. Further research into the specific transcription factors that directly regulate CPS and KS gene expression will provide deeper insights into the intricate control of this central metabolic hub.

References

The Multifaceted Biological Activities of Kaurane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane diterpenes, a class of tetracyclic natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. With over 1300 identified compounds, primarily isolated from plant genera such as Isodon, these molecules present a rich scaffold for the discovery and development of novel therapeutic agents.[1][2] Their complex chemical structures, characterized by a perhydrophenanthrene core fused to a cyclopentane ring, have been the subject of extensive phytochemical and pharmacological research. This technical guide provides an in-depth overview of the core biological activities of kaurane diterpenes, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in their exploration of this promising class of natural compounds.

Anticancer Activity

The anticancer potential of kaurane diterpenes is one of their most extensively studied biological properties.[1][2] A multitude of in vitro and in vivo studies have demonstrated their efficacy against a wide range of cancer types, including leukemia, breast, lung, prostate, and colon cancers.[3] The primary mechanisms underlying their anticancer effects involve the induction of apoptosis, cell cycle arrest, and autophagy.[1][2]

Quantitative Data: Cytotoxicity of Kaurane Diterpenes

The cytotoxic effects of various kaurane diterpenes against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference
OridoninCCRF-CEMLeukemia1.65Not Specified[4]
OridoninCEM/ADR5000Drug-resistant Leukemia8.53Not Specified[4]
OridoninMDA-MB-231Breast Carcinoma6.06Not Specified[4]
OridoninHCT116 (p53+/+)Colon Carcinoma18.0Not Specified[4]
OridoninHepG2Liver Carcinoma25.7Not Specified[4]
PonicidinHeLaCervical Carcinoma23.124[4]
PonicidinA549Lung Carcinoma38.024[4]
PonicidinA549Lung Carcinoma15.072[4]
Longikaurin ASMMC-7721HepatomaNot SpecifiedNot Specified[3]
Weisiensin BHepG2Hepatoma3.2448[4]
Weisiensin BSGC-7901Gastric Cancer4.3448[4]
Rabdoternin BSW480Colon Cancer23.248[4]
Maoecrystal IHT-29Colon Cancer11.448[4]
11β-hydroxy-ent-16-kaurene-15-oneHepG2Hepatocellular carcinomaNot specifiedNot specified[5]
7-Epi-candicandiolA2780Ovarian Cancer9.0 µg/mLNot Specified[6]
7-Epi-candicandiolCOL-2Colon Cancer11.8 µg/mLNot Specified[6]
Atractyligenin Derivative 24HCT116Colon Cancer5.3524[3]
Atractyligenin Derivative 25HCT116Colon Cancer5.5024[3]
Signaling Pathways in Anticancer Activity

Kaurane diterpenes, particularly the well-studied compound Oridonin, exert their anticancer effects by modulating several key signaling pathways that regulate cell survival and death.

Oridonin is a potent inducer of apoptosis in various cancer cells.[7][8] It triggers the intrinsic mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[7][8] Furthermore, Oridonin has been shown to activate the JNK signaling pathway, which can also contribute to caspase-dependent apoptosis.[1]

Kaurane Kaurane Diterpenes (e.g., Oridonin) Bcl2 Bcl-2 (Anti-apoptotic) Kaurane->Bcl2 Bax Bax (Pro-apoptotic) Kaurane->Bax JNK JNK Pathway Kaurane->JNK Mito Mitochondrion Bcl2->Mito inhibition Bax->Mito permeabilization CytC Cytochrome c Mito->CytC release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis JNK->Casp3 activation

Caption: Apoptosis induction by kaurane diterpenes.

In addition to apoptosis, Oridonin can induce autophagy-mediated cell death in cancer cells, such as in pancreatic cancer.[9] This is often achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival. By suppressing this pathway, Oridonin promotes the formation of autophagosomes, leading to the degradation of cellular components and ultimately cell death. Concurrently, activation of the JNK pathway can also contribute to the induction of autophagy.[9]

Kaurane Kaurane Diterpenes (e.g., Oridonin) PI3K PI3K Kaurane->PI3K JNK JNK Pathway Kaurane->JNK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibition JNK->Autophagy induction

Caption: Autophagy induction by kaurane diterpenes.

Anti-inflammatory Activity

Kaurane diterpenes exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10][11] This activity is largely attributed to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[10][12]

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundCell LineInhibitory ConcentrationReference
Kamebacetal ARAW 264.7Comparable to other tested kauranes[10]
KamebakaurinRAW 264.7Comparable to other tested kauranes[10]
Excisanin ARAW 264.7Comparable to other tested kauranes[10]
ent-kaur-15-en-17-al-18-oic acidRAW 264.7Effective inhibition of LPS-induced NO[12]
Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of kaurane diterpenes are mediated through the inhibition of the NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus.[13][14] In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of NO and PGE2. Kaurane diterpenes can inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[12]

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylation & degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB iNOS iNOS gene COX2 COX-2 gene NO Nitric Oxide iNOS->NO PGE2 Prostaglandin E2 COX2->PGE2 Kaurane Kaurane Diterpenes Kaurane->IKK iNOS_g iNOS gene NFkB_n->iNOS_g transcription COX2_g COX-2 gene NFkB_n->COX2_g transcription iNOS_g->NO COX2_g->PGE2

Caption: Anti-inflammatory mechanism of kaurane diterpenes via NF-κB inhibition.

Antimicrobial Activity

Several kaurane diterpenes have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial potential makes them interesting candidates for the development of new anti-infective agents, particularly in the face of rising antibiotic resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Sigesbeckin AStaphylococcus aureus (MRSA)64[15]
18-hydroxy-kauran-16-ent-19-oic acidStaphylococcus aureus (MRSA)64[7]
Sigesbeckin AEnterococcus faecalis (VRE)64[15]
18-hydroxy-kauran-16-ent-19-oic acidEnterococcus faecalis (VRE)64[7]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sobrinus10[16]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mutans10[16]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mitis10[16]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sanguinis10[16]
ent-kaur-16(17)-en-19-oic acid (KA)Lactobacillus casei10[16]
WedelienalStaphylococcus aureus19.35 (MIC50)[17]
4-epi-wedelienalStaphylococcus aureus18.31 (MIC50)[17]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the kaurane diterpene for the desired incubation period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well. Incubate for 1.5 to 4 hours at 37°C.[6][19]

  • Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][19]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[6][19]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Start Start: Seed Cells Treat Treat with Kaurane Diterpenes Start->Treat Incubate1 Incubate (e.g., 24-72h) Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (1.5-4h) AddMTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (490-600 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[20][21][22][23]

  • Cell Culture and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the kaurane diterpene for a specified time, followed by stimulation with an inflammatory agent like LPS (lipopolysaccharide).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100-150 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[20][21]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[20][23]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][24][25][26][27]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).[27]

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the kaurane diterpene in a suitable broth medium (e.g., Mueller-Hinton broth).[27]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Kaurane diterpenes represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their well-documented anticancer, anti-inflammatory, and antimicrobial activities, coupled with their diverse mechanisms of action, make them compelling lead compounds for drug discovery and development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research into this promising class of molecules. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial in harnessing the full therapeutic potential of kaurane diterpenes for the benefit of human health.

References

An In-Depth Technical Guide to the Total Synthesis of Kaurenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurenoic acid, a tetracyclic diterpenoid, stands as a significant natural product due to its intriguing molecular architecture and its role as a key intermediate in the biosynthesis of gibberellins, a class of plant hormones.[1] Its derivatives have garnered considerable attention from the scientific community for their diverse and promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2] The complex, rigid framework of kaurenoic acid, featuring a bicyclo[3.2.1]octane core, presents a formidable challenge for synthetic chemists and has inspired the development of elegant and innovative synthetic strategies. This technical guide provides a comprehensive overview of the total synthesis of kaurenoic acid, with a focus on key strategic approaches, detailed experimental protocols, and a comparative analysis of quantitative data.

Retrosynthetic Analysis and Strategic Considerations

The core challenge in the total synthesis of kaurenoic acid lies in the stereocontrolled construction of its intricate tetracyclic skeleton. Two main strategic approaches have emerged over the years: racemic and enantioselective syntheses.

1. Racemic Synthesis: Early approaches, exemplified by the seminal work of Mori and Matsui, focused on the construction of the racemic form of kaurenoic acid. These strategies often involve a convergent approach, where key fragments of the molecule are synthesized separately and then coupled, followed by a series of cyclization reactions to assemble the tetracyclic core.

2. Enantioselective Synthesis: More contemporary strategies aim to produce a single enantiomer of kaurenoic acid, which is crucial for pharmacological applications. These approaches often employ chiral starting materials, asymmetric catalysis, or chiral auxiliaries to induce stereoselectivity throughout the synthetic sequence. A notable modern strategy involves the early construction of a chiral building block containing key stereocenters, which is then elaborated to the final natural product.

A general retrosynthetic analysis of kaurenoic acid reveals the following key disconnections:

G Kaurenoic_Acid Kaurenoic Acid Tetracyclic_Core Tetracyclic Core Construction Kaurenoic_Acid->Tetracyclic_Core Exocyclic Olefin and Carboxylic Acid Installation Bicyclic_System Bicyclo[3.2.1]octane Formation Tetracyclic_Core->Bicyclic_System C/D Ring Cyclization A_B_Ring_System A/B Ring System Bicyclic_System->A_B_Ring_System Key Cyclization/Annulation Starting_Materials Simpler Starting Materials A_B_Ring_System->Starting_Materials Initial Stereocenters

Caption: General Retrosynthetic Strategy for Kaurenoic Acid.

Racemic Total Synthesis: The Mori Approach (1972)

A landmark in the field, the total synthesis of (±)-kaurenoic acid by Mori and Matsui, published in 1972, established a foundational route to this complex molecule. The strategy hinges on the construction of a key tricyclic intermediate, which then undergoes a pivotal intramolecular cyclization to forge the challenging bicyclo[3.2.1]octane system of the C/D rings.

Key Stages of the Mori Synthesis:
  • Construction of the A/B Ring System: The synthesis commences with the formation of a functionalized decalin system, which constitutes the A and B rings of the kaurenoic acid framework.

  • Annulation of the C Ring: A Robinson annulation sequence is employed to append the C ring onto the existing A/B ring system, leading to a tricyclic ketone intermediate.

  • Formation of the D Ring and the Bicyclo[3.2.1]octane Core: This crucial step involves an intramolecular aldol condensation of a diketone precursor, which is cleverly designed to favor the formation of the bridged bicyclic system.

  • Final Functional Group Manipulations: The synthesis is completed through a series of transformations to introduce the exocyclic methylene group and the carboxylic acid moiety at the C-4 position.

The logical workflow of this synthesis can be visualized as follows:

G Start Simple Acyclic Precursors AB_Ring A/B Ring System (Decalin derivative) Start->AB_Ring Intermolecular Reactions Tricyclic_Ketone Tricyclic Ketone (A/B/C rings) AB_Ring->Tricyclic_Ketone Robinson Annulation Diketone_Precursor Diketone Precursor Tricyclic_Ketone->Diketone_Precursor Functional Group Manipulations Tetracyclic_Core Tetracyclic Core (Bicyclo[3.2.1]octane) Diketone_Precursor->Tetracyclic_Core Intramolecular Aldol Condensation Kaurenoic_Acid (±)-Kaurenoic Acid Tetracyclic_Core->Kaurenoic_Acid Olefin and Acid Installation G Chiral_Start Chiral Starting Material Chiral_Fragment_A Enantiopure A/B-ring Precursor Chiral_Start->Chiral_Fragment_A Asymmetric Reactions Coupled_Intermediate Coupled Intermediate Chiral_Fragment_A->Coupled_Intermediate Fragment Coupling Fragment_B C/D-ring Precursor Fragment_B->Coupled_Intermediate Tetracyclic_Intermediate Diastereoselective Cyclization Product Coupled_Intermediate->Tetracyclic_Intermediate Key Cyclizations Ent_Kaurenoic_Acid ent-Kaurenoic Acid Tetracyclic_Intermediate->Ent_Kaurenoic_Acid Final Modifications

References

A Comprehensive Technical Guide to the Anti-inflammatory Properties of Kaurenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of kaurenoic acid, a naturally occurring diterpenoid. Kaurenoic acid has demonstrated significant potential as an anti-inflammatory agent through various mechanisms of action. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanisms of Anti-inflammatory Action

Kaurenoic acid exerts its anti-inflammatory effects through a multi-targeted approach, influencing key signaling pathways and mediators involved in the inflammatory cascade. Its primary mechanisms include the inhibition of the NF-κB pathway, modulation of pro-inflammatory enzymes and cytokines, and activation of the nitric oxide (NO)-cGMP signaling pathway.

One of the central mechanisms of kaurenoic acid's anti-inflammatory activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Kaurenoic acid has been shown to inhibit the activation and nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition leads to a downstream reduction in the expression of iNOS and COX-2, thereby decreasing the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[2][4]

Furthermore, kaurenoic acid directly impacts the production of pro-inflammatory cytokines. Studies have demonstrated its ability to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[4][5][6][7] This reduction in cytokine production contributes significantly to its overall anti-inflammatory effect.

Interestingly, kaurenoic acid also exhibits analgesic properties through the activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway.[3][5][8] This pathway is involved in the modulation of nociceptive signals. Additionally, kaurenoic acid has been identified as a novel activator of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory functions.[4][7]

kaurenoic_acid_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation KA Kaurenoic Acid KA->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->ProInflammatory_Genes Transcription carrageenan_paw_edema_workflow start Start acclimatize Animal Acclimatization (e.g., Male Wistar Rats) start->acclimatize fasting Overnight Fasting (Water ad libitum) acclimatize->fasting measure_initial Measure Initial Paw Volume (Plethysmometer) fasting->measure_initial treatment Administer Treatment (Kaurenoic Acid, Vehicle, or Standard Drug) measure_initial->treatment induce_edema Induce Edema (Sub-plantar injection of 1% Carrageenan) treatment->induce_edema measure_post Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4, 5 hours) induce_edema->measure_post analysis Calculate Percentage of Edema Inhibition measure_post->analysis end End analysis->end lps_macrophage_workflow cluster_endpoints Endpoint Analysis start Start culture Culture RAW 264.7 Macrophages in DMEM + 10% FBS start->culture seed Seed Cells in Plates and Allow Adhesion culture->seed pretreat Pre-treat with Kaurenoic Acid or Vehicle seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate griess NO Production (Griess Assay) incubate->griess elisa PGE2 & Cytokine Levels (ELISA) incubate->elisa western Protein Expression (Western Blot) incubate->western qpcr Gene Expression (qRT-PCR) incubate->qpcr end End griess->end elisa->end western->end qpcr->end

References

The Pharmacological Potential of Siegeskaurolic Acid: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Siegeskaurolic acid, a kaurane-type diterpenoid isolated from Siegesbeckia pubescens, has emerged as a promising natural product with significant pharmacological potential, particularly in the realm of anti-inflammatory and antinociceptive activities. This technical whitepaper provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound. While current research has illuminated its potent anti-inflammatory effects through the modulation of the NF-κB signaling pathway, further investigation into its broader pharmacological activities and safety profile is warranted.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. Diterpenoids, a class of secondary metabolites, are of particular interest due to their diverse and potent biological activities. This compound, chemically identified as ent-16αH,17-hydroxy-kauran-19-oic acid, is a kaurane diterpenoid that has been isolated from the roots of Siegesbeckia pubescens.[1] Traditionally, extracts of this plant have been used in folk medicine for their anti-inflammatory properties. Modern scientific investigation has begun to validate these traditional uses, identifying this compound as a key active constituent. This whitepaper will delve into the technical details of its known pharmacological effects, the experimental protocols used to elucidate them, and the underlying molecular mechanisms.

Anti-inflammatory and Antinociceptive Potential

The primary pharmacological activities of this compound reported in the literature are its anti-inflammatory and antinociceptive effects. These activities have been demonstrated in both in vitro and in vivo models.

In Vitro Anti-inflammatory Activity

In vitro studies using the murine macrophage cell line RAW 264.7 have been instrumental in elucidating the anti-inflammatory mechanism of this compound. When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing various pro-inflammatory mediators.

This compound has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages.[1] This inhibition of inflammatory mediators is consistent with a dose-dependent effect. However, specific IC50 values for the inhibition of NO, PGE2, and TNF-α by this compound are not yet available in the published literature.

The reduction in NO and PGE2 production is attributed to the ability of this compound to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1]

In Vivo Anti-inflammatory and Antinociceptive Efficacy

The anti-inflammatory and pain-relieving effects of this compound have been confirmed in rodent models. Oral administration of this compound has demonstrated significant efficacy in preclinical models of inflammation and pain.

Animal Model Species Dose (p.o.) Effect Reference
Carrageenan-induced paw edemaRat20 and 30 mg/kg/dayAnti-inflammatory[1]
Acetic acid-induced abdominal constrictionMouse20 and 30 mg/kg/dayAntinociceptive[1]
Hot plate testMouse20 and 30 mg/kg/dayAntinociceptive[1]

Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS, COX-2, and TNF-α.

In LPS-stimulated macrophages, this compound prevents the degradation of the inhibitor of κB (IκB), which in turn blocks the nuclear translocation of the active NF-κB subunits, p65 and p50.[1] This sequestration of NF-κB in the cytoplasm prevents it from binding to the promoter regions of its target genes, thereby downregulating the expression of pro-inflammatory mediators.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->Pro_inflammatory_genes Activates Transcription Inflammatory_mediators Inflammatory Mediators (NO, PGE2, TNF-α) Pro_inflammatory_genes->Inflammatory_mediators Leads to Production Siegeskaurolic_acid This compound Siegeskaurolic_acid->IKK Inhibits IkB_NFkB->NFkB Releases In_Vitro_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Measurement of Inflammatory Mediators start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Nitric Oxide (NO) (Griess Assay) stimulate->griess elisa PGE2 and TNF-α (ELISA) stimulate->elisa western iNOS and COX-2 Protein (Western Blot) stimulate->western rtpcr iNOS, COX-2, TNF-α mRNA (RT-PCR) stimulate->rtpcr

References

Methodological & Application

Application Notes and Protocols for the Extraction of Siegeskaurolic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Siegeskaurolic acid, a kaurane-type diterpenoid, is a bioactive compound predominantly isolated from plants of the Siegesbeckia genus, such as Siegesbeckia pubescens and Siegesbeckia glabrescens.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory and antinociceptive properties.[1] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E (PGE), and tumor necrosis factor-alpha (TNF-α).[1][4] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression via the inactivation of the nuclear factor-kappaB (NF-κB) signaling pathway.[1] These pharmacological activities make this compound a promising candidate for the development of new therapeutic agents for inflammatory diseases.

This document provides a comprehensive overview of the extraction and purification protocols for this compound from plant material, tailored for researchers in natural product chemistry and drug discovery.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of compounds from Siegesbeckia species, providing a comparative overview of different methodologies.

Plant MaterialPart UsedExtraction SolventSolvent-to-Sample Ratio (v/w)Extraction MethodDurationYield/PurityReference
Siegesbeckia glabrescensDried Herbs100% EthanolNot SpecifiedSonication3 x 2 hoursNot Specified[2]
Siegesbeckia glabrescensHerbs50% Ethanol10:1Reflux Extraction2 x 1 hourNot Specified[3]
Siegesbeckia orientalis L.Dried Powder95% Ethanol5:1Stirring at Room Temp3 x 24 hours5.3% (crude extract)[5]
Siegesbeckia pubescensRootsChloroformNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols: Detailed Methodology

This section outlines a detailed, generalized protocol for the extraction and isolation of this compound from Siegesbeckia plant material, based on commonly employed techniques.[1][6]

1. Plant Material Preparation:

  • Source: Obtain the roots or aerial parts of Siegesbeckia pubescens or Siegesbeckia glabrescens.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • Solvent Selection: Chloroform or ethanol are commonly used solvents for the initial extraction.

  • Procedure (Ethanol Extraction):

    • Weigh the powdered plant material (e.g., 1 kg).

    • Macerate or reflux the powder with an appropriate volume of 95% ethanol (e.g., 5 L) at room temperature or under gentle heat for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation of the Crude Extract:

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The chloroform fraction is often enriched with diterpenoids like this compound.[1]

    • Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • The chloroform fraction is subjected to silica gel column chromatography.[1]

    • Prepare a silica gel (e.g., 70-230 mesh) column packed in a suitable non-polar solvent like n-hexane.

    • Load the concentrated chloroform fraction onto the column.

    • Elute the column with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate, 100:0 to 0:100).

    • Collect fractions of a specific volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions showing similar TLC profiles.

  • Octadecyl Silane (ODS) Column Chromatography:

    • Further purify the fractions containing this compound using ODS (C18) reverse-phase column chromatography.[1]

    • Pack the ODS column in a polar solvent system, such as methanol-water.

    • Load the semi-purified fraction onto the column.

    • Elute with a gradient of decreasing polarity, for example, by increasing the methanol concentration in water (e.g., 50% to 100% methanol).

    • Collect and monitor fractions as described above.

5. Crystallization and Characterization:

  • Crystallization: The purified fractions containing this compound can be concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.[2]

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow PlantMaterial Plant Material (Siegesbeckia sp.) Drying Drying & Grinding PlantMaterial->Drying Extraction Solvent Extraction (e.g., Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Fractionation Solvent Partitioning (e.g., Chloroform) CrudeExtract->Fractionation Concentration2 Concentration Fractionation->Concentration2 ChloroformFraction Chloroform Fraction Concentration2->ChloroformFraction SilicaGel Silica Gel Column Chromatography ChloroformFraction->SilicaGel ODS ODS Column Chromatography SilicaGel->ODS PurifiedCompound Pure this compound ODS->PurifiedCompound Characterization Structural Characterization (NMR, MS) PurifiedCompound->Characterization

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram

Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IkB_Degradation IκB Degradation TLR4->IkB_Degradation activates NFkB_Activation NF-κB Activation Gene_Expression Gene Expression NFkB_Activation->Gene_Expression p65_p50 Nuclear Translocation of p65/p50 IkB_Degradation->p65_p50 p65_p50->NFkB_Activation iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 TNFa TNF-α Gene_Expression->TNFa NO NO Production iNOS->NO PGE2 PGE₂ Production COX2->PGE2 TNFa_release TNF-α Release TNFa->TNFa_release Inflammation Inflammation NO->Inflammation PGE2->Inflammation TNFa_release->Inflammation Siegeskaurolic_Acid This compound Siegeskaurolic_Acid->IkB_Degradation inhibits

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

HPLC method for kaurenoic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in the pharmacological properties of kaurenoic acid, a diterpenoid found in various medicinal plants, has necessitated the development of robust and reliable analytical methods for its quantification.[1] This compound has demonstrated a range of biological activities, including anti-inflammatory, anticonvulsant, antibacterial, and antitumor effects.[1] Accurate determination of kaurenoic acid in different matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development.

This application note details validated High-Performance Liquid Chromatography (HPLC) methods coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection for the quantification of kaurenoic acid. The protocols provided are intended for researchers, scientists, and drug development professionals.

Methodologies Overview

Three distinct methods are presented to suit various laboratory capabilities and analytical requirements:

  • Isocratic RP-HPLC with UV Detection: A straightforward and robust method ideal for routine quality control of plant extracts where kaurenoic acid concentrations are relatively high.[2][3]

  • Gradient RP-HPLC with UV Detection: A stability-indicating method suitable for analyzing kaurenoic acid in the presence of potential degradation products.[4]

  • UHPLC-MS/MS: A highly sensitive and selective method for quantifying low concentrations of kaurenoic acid in complex matrices like plasma, making it ideal for pharmacokinetic studies.[1]

Data Presentation

The performance and operational parameters of the described methods are summarized in the tables below for easy comparison.

Table 1: Summary of Chromatographic Conditions

ParameterMethod 1: Isocratic HPLC-UVMethod 2: Gradient HPLC-UVMethod 3: UHPLC-MS/MS
Column ODS C18 (150 x 4.0 mm, 5 µm)[2][3]Luna Phenomenex C18 (250 x 4.6 mm, 5 µm)[4]HSS T3 (2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase Acetonitrile:Water (60:40, v/v)[2][3]A: AcetonitrileB: Water (pH 3.0 with H₃PO₄)[4]A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid[1]
Elution Mode Isocratic[2][3]Gradient[4]Gradient[1]
Flow Rate 1.0 mL/min[2][3]1.0 mL/min[4]Not Specified, typical for UHPLC is 0.3-0.5 mL/min[5]
Column Temp. 35 °C[2][3]35 °C[4]35 °C[5]
Detection UV at 220 nm[2][3]UV at 210 nm[4]ESI- in MRM mode[1]
MS Transition N/AN/Am/z 301.2 → 301.2[1]

Table 2: Summary of Method Validation Parameters

ParameterMethod 1: Isocratic HPLC-UVMethod 2: Gradient HPLC-UVMethod 3: UHPLC-MS/MS
Linearity Range Not explicitly defined, r² > 0.9998[2]4.5 - 30.0 µg/mL[4]5 - 100 ng/mL (r² = 0.990)[1]
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ 1.25 µg (on column)[2]1.13 µg/mL[4]5 ng/mL[1]
Precision (RSD%) Repeatability: 1.34%[2]Intra-day: < 2.0%Inter-day: < 8.0%[4]Intra- & Inter-day: 3.0% - 11.4%[1]
Recovery (%) 83.0% - 101.0%[2]99.0%[4]Within acceptable limits[1]
Matrix Plant Material (Aerial parts)[2]Plant Extract (Spray dried)[4]Rat Plasma[1]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: Sample Preparation from Plant Material

This protocol is adapted for the extraction of kaurenoic acid from dried plant matter, suitable for analysis by HPLC-UV.[2][3]

  • Weighing: Accurately weigh 400 mg of powdered and dried plant material into a suitable vessel.

  • Extraction: Add 30 mL of hexane and sonicate for 40 minutes at room temperature.

  • Evaporation: Remove the hexane from the extract using a rotary evaporator at 40 °C.

  • Reconstitution: Dissolve the dried residue in 2 mL of acetonitrile.

  • Purification: Filter the solution using a C18 solid-phase extraction (SPE) cartridge, previously conditioned with 2 mL of acetonitrile.

  • Final Filtration: Centrifuge the filtered solution at 10,000 rpm for 5 minutes. Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

cluster_prep Plant Sample Preparation Workflow A 1. Weigh 400mg Powdered Plant Material B 2. Add 30mL Hexane & Sonicate (40 min) A->B C 3. Evaporate Hexane (Rotary Evaporator) B->C D 4. Reconstitute in 2mL Acetonitrile C->D E 5. Purify with C18 SPE Cartridge D->E F 6. Centrifuge & Filter (0.45 µm) E->F G Inject into HPLC F->G

Caption: Workflow for kaurenoic acid extraction from plant material.

Protocol 2: Sample Preparation from Plasma

This protocol describes a protein precipitation method for extracting kaurenoic acid from plasma, suitable for UHPLC-MS/MS analysis.[1]

  • Aliquoting: Transfer a known volume of rat plasma (e.g., 50 µL) into a microcentrifuge tube.

  • Protein Precipitation: Add acetonitrile (typically in a 3:1 ratio to the plasma volume) to precipitate plasma proteins. If using an internal standard (e.g., Rhein), it should be added at this stage.

  • Vortexing: Vortex mix the sample thoroughly for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes at 4 °C.

  • Collection: Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.

Protocol 3: Chromatographic Analysis

This protocol outlines the general steps for setting up and running the HPLC or UHPLC system.

  • System Preparation: Prepare the mobile phase(s) as specified in Table 1. Ensure all solvents are of HPLC grade and are properly degassed by sonication or vacuum filtration.[2][3][6]

  • Equilibration: Purge the pump lines with the mobile phase and equilibrate the column at the specified flow rate and temperature until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of calibration standards of kaurenoic acid in a suitable solvent (e.g., acetonitrile) at concentrations spanning the expected range of the samples.[2][3]

  • Injection: Inject a fixed volume of the prepared standards and samples onto the column. For HPLC-UV, an injection volume of 10-20 µL is common.

  • Data Acquisition: Acquire the chromatograms and integrate the peak area corresponding to kaurenoic acid.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of kaurenoic acid in the samples by interpolating their peak areas from the calibration curve.

cluster_hplc General HPLC/UHPLC Analysis Workflow MobilePhase Mobile Phase Reservoir(s) A: Acetonitrile B: Water/Buffer Pump HPLC Pump Isocratic or Gradient MobilePhase->Pump Solvent Flow Injector Autosampler/Injector Injects Sample Pump->Injector Column Chromatographic Column e.g., C18 Injector->Column Sample + Mobile Phase Detector Detector UV-Vis or MS/MS Column->Detector Separated Analytes DataSystem Data Acquisition System Chromatogram Generation Detector->DataSystem Signal

Caption: Generalized workflow of an HPLC/UHPLC system for analysis.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Novel Kaurenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel kaurenoic acid derivatives and their potential therapeutic applications. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Kaurenoic acid (KA), a naturally occurring diterpenoid, has garnered significant interest in the scientific community due to its diverse range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and analgesic properties.[1][2][3][4] However, the therapeutic potential of kaurenoic acid is sometimes limited by factors such as low solubility and off-target effects.[3][5] To address these limitations and enhance its pharmacological profile, researchers have focused on the synthesis of novel derivatives. These modifications aim to improve potency, selectivity, and pharmacokinetic properties. This document outlines synthetic strategies for creating novel kaurenoic acid derivatives and protocols for evaluating their biological activities.

Data Presentation: Biological Activities of Kaurenoic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various kaurenoic acid derivatives.

Table 1: Anticancer Activity of Kaurenoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 14 (Urea-containing)HCT116 (Colorectal)Not specified, but highest activity[6]
SW480 (Colorectal)Not specified, but highest activity[6]
SW620 (Colorectal)Not specified, but highest activity[6]
Caco-2 (Colorectal)Not specified, but highest activity[6]
A375 (Melanoma)Not specified, but highest activity[6]
MiaPaca-2 (Pancreatic)Not specified, but highest activity[6]
Compound 24 (Di-oxidated amide)HCT116 (Colorectal)5.35[7]
Compound 25 (Di-oxidated amide)HCT116 (Colorectal)5.50[7]
α,β-unsaturated ketone derivativesSW620 (Colon)Significant inhibitory activity[8]
Compound 17 (Carbamate at C-20)SW480 (Colorectal)6.3[9]

Table 2: Anti-inflammatory and Analgesic Activity of Kaurenoic Acid and Derivatives

CompoundModelEffectReference
Kaurenoic AcidCarrageenan-induced paw edemaED50 = 83.37 ± 0.29 mg/kg[4]
Kaurenoic AcidAcetic acid-induced colitisAnti-inflammatory effect[4]
Kaurenoic Acid Sodium Salt (KNa)IL-6 and IL-8 inhibitionSimilar to betamethasone[1][5]
Kaurenoic AcidChronic constriction injury (neuropathic pain)Inhibited mechanical hyperalgesia[10][11]
Kaurenoic AcidFormalin test (nociception)Decreased paw licking time by 38% (early phase) and 69% (late phase)[12]

Table 3: Trypanocidal Activity of Kaurenoic Acid Derivatives

CompoundActivityLytic Effect on ErythrocytesReference
Oxime derivative at C-16Enhanced trypanocidal activityReduced[13]
N-pyrrolidinylmethyl derivative at C-19Similar trypanocidal activity to KAReduced[13]
Methyl ent-16Z-oxime-17-norkauran-19-oateMore active than kaurenoic acidSlight lysis[3][14]
Ent-kaur-16-en-19-pyrrolidinamonium chlorideSimilar activity to kaurenoic acidNo lysis[3]

Experimental Protocols

Protocol 1: General Synthesis of Kaurenoic Acid Amide Derivatives[3]

This protocol describes the synthesis of amide derivatives at the C-19 carboxyl group of kaurenoic acid.

  • Acid Chloride Formation:

    • Heat a mixture of triphenylphosphine (30.0 mmol) in carbon tetrachloride (50.0 mL) under reflux for 5 hours under a nitrogen atmosphere.

    • Cool the solution and add kaurenoic acid (3.0 mmol) in carbon tetrachloride.

    • Heat the reaction mixture under reflux for 30 minutes.

  • Amidation:

    • Cool the reaction mixture and add the desired amine (e.g., pyrrolidine).

    • Stir the reaction at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Oxidized ent-Kaurane Derivatives[2][15]

This protocol details the oxidation of methyl ent-17-hydroxykauran-19-oate.

  • Starting Material Preparation:

    • Esterify kaurenoic acid with diazomethane to obtain the methyl ester.

    • Reduce the methyl ester to obtain methyl ent-17-hydroxykauran-19-oate (6).

  • Oxidation:

    • To a solution of methyl ent-17-hydroxykauran-19-oate (6) in dichloromethane, add pyridinium dichromate (PDC).

    • Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

  • Product Isolation and Purification:

    • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with dichloromethane.

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the resulting residue by flash column chromatography to yield the oxidized derivatives.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[8]

This protocol is for assessing the cytotoxic activity of the synthesized derivatives against cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the kaurenoic acid derivatives for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Kaurenoic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, pain, and cancer.

kaurenoic_acid_analgesia_pathway KA Kaurenoic Acid nNOS nNOS (neuronal Nitric Oxide Synthase) KA->nNOS activates NO NO (Nitric Oxide) nNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG (Protein Kinase G) cGMP->PKG activates K_ATP KATP Channels PKG->K_ATP activates Analgesia Analgesia K_ATP->Analgesia

Kaurenoic acid-mediated analgesic signaling pathway.

Kaurenoic acid exhibits analgesic effects by activating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG)/ATP-sensitive potassium channel signaling pathway.[10][11] This leads to the silencing of nociceptive signaling.

kaurenoic_acid_cancer_pathway KA Kaurenoic Acid PPARg PPARγ (Peroxisome Proliferator-Activated Receptor γ) KA->PPARg activates ROS ROS (Reactive Oxygen Species) PPARg->ROS induces ER_Stress ER Stress ROS->ER_Stress triggers PERK PERK ER_Stress->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Anticancer mechanism of Kaurenoic Acid in breast cancer cells.

In breast cancer cells, kaurenoic acid acts as a novel activator of PPARγ, leading to the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress via the PERK-ATF4-CHOP axis, ultimately inducing apoptosis.[15]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of novel kaurenoic acid derivatives.

synthesis_workflow_amides KA Kaurenoic Acid AcidChloride Acid Chloride Intermediate KA->AcidChloride PPh3, CCl4 Amide Kaurenoic Acid Amide Derivative AcidChloride->Amide Amine Amine Amine->Amide Addition Purification Purification (Column Chromatography) Amide->Purification

General workflow for the synthesis of kaurenoic acid amides.

synthesis_workflow_oxidation KA Kaurenoic Acid MethylEster Methyl Ester KA->MethylEster CH2N2 HydroxyDerivative 17-Hydroxy Derivative MethylEster->HydroxyDerivative Reduction OxidizedDerivative Oxidized Derivative HydroxyDerivative->OxidizedDerivative PDC Purification Purification (Column Chromatography) OxidizedDerivative->Purification

Workflow for the synthesis of oxidized kaurenoic acid derivatives.

Conclusion

The synthesis of novel kaurenoic acid derivatives presents a promising avenue for the development of new therapeutic agents with enhanced efficacy and safety profiles. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this versatile natural product scaffold.

References

Application Notes and Protocols for Kaurenoic Acid in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of kaurenoic acid, a naturally occurring diterpenoid, in antibacterial susceptibility testing. This document includes detailed protocols for common testing methodologies, a summary of its antibacterial activity, and an exploration of its putative mechanisms of action.

Introduction

Kaurenoic acid (ent-kaur-16-en-19-oic acid) is a phytochemical that has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its potential as a lead compound in the development of new antimicrobial agents necessitates standardized methods for evaluating its efficacy. These notes are intended to guide researchers in the setup and execution of antibacterial susceptibility tests using kaurenoic acid.

Data Presentation: Antibacterial Activity of Kaurenoic Acid

The antibacterial efficacy of kaurenoic acid is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible in-vitro growth of bacteria.[3] The following tables summarize reported MIC values for kaurenoic acid against a range of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Kaurenoic Acid against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213125[4]
Staphylococcus aureus (MRSA)-34.74
Staphylococcus epidermidis-250[4]
Bacillus subtilis-306
Enterococcus faecalis-12.5 - 254
Streptococcus mutans-1016
Streptococcus salivarius-10016
Porphyromonas gingivalisATCC 33277-

Table 2: Minimum Inhibitory Concentration (MIC) of Kaurenoic Acid against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosa-406

Note: Kaurenoic acid generally exhibits lower activity against Gram-negative bacteria, which is attributed to the presence of their outer membrane acting as a permeability barrier.

Experimental Protocols

The following are detailed protocols for two common methods used to assess the antibacterial susceptibility of kaurenoic acid.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of kaurenoic acid in a liquid medium.

Materials:

  • Kaurenoic acid

  • Appropriate solvent for kaurenoic acid (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Kaurenoic Acid Stock Solution: Dissolve kaurenoic acid in a suitable solvent to a known concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the kaurenoic acid stock solution to the first well of each row to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test bacterium in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the serially diluted kaurenoic acid.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of MHB and 100 µL of the bacterial inoculum.

    • Negative Control (Sterility Control): A well containing 200 µL of uninoculated MHB.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve kaurenoic acid and the bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of kaurenoic acid at which no visible bacterial growth is observed.

    • Alternatively, the results can be read using a microplate reader by measuring the optical density (OD) at 600 nm.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of kaurenoic acid.

Materials:

  • Kaurenoic acid

  • Appropriate solvent for kaurenoic acid

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Sterile micropipette and tips

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly swab the entire surface of an MHA plate in three different directions to ensure a uniform lawn of bacteria.

  • Well Creation:

    • Allow the inoculated plate to dry for a few minutes.

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

  • Application of Kaurenoic Acid:

    • Prepare different concentrations of kaurenoic acid in a suitable solvent.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each kaurenoic acid solution into separate wells.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing only the solvent used to dissolve the kaurenoic acid.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

    • A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualizations

Proposed Mechanism of Action of Kaurenoic Acid

The precise signaling pathway of kaurenoic acid's antibacterial action is not fully elucidated. However, research suggests a multi-faceted mechanism that includes interference with bacterial metabolism, disruption of the cell membrane, and inhibition of virulence factor expression.

Kaurenoic_Acid_Mechanism cluster_ka Kaurenoic Acid cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects KA Kaurenoic Acid Membrane Cell Membrane KA->Membrane Intercalates into lipid bilayer Metabolism Metabolic Pathways (e.g., Energy Production) KA->Metabolism Interferes with enzymatic activity Virulence Virulence Factor Expression KA->Virulence Downregulates gene expression Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition_Met Inhibition of Metabolism Metabolism->Inhibition_Met Inhibition_Vir Inhibition of Virulence Virulence->Inhibition_Vir Bacterial_Death Bacterial Growth Inhibition / Death Disruption->Bacterial_Death Inhibition_Met->Bacterial_Death Inhibition_Vir->Bacterial_Death

Caption: Proposed mechanisms of antibacterial action of kaurenoic acid.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of kaurenoic acid using the broth microdilution method.

Broth_Microdilution_Workflow A Prepare Kaurenoic Acid Stock Solution B Perform 2-fold Serial Dilutions in 96-well plate with MHB A->B E Inoculate Wells with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum to Final Concentration C->D D->E G Incubate at 37°C for 16-20 hours E->G F Add Controls: - Positive (Growth) - Negative (Sterility) - Solvent F->G H Read Results Visually or with Plate Reader G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship: Agar Well Diffusion Assay

This diagram outlines the logical progression of the agar well diffusion assay to assess the antibacterial properties of kaurenoic acid.

Agar_Well_Diffusion_Logic cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A1 Prepare Standardized Bacterial Inoculum A2 Inoculate MHA Plate for a Bacterial Lawn A1->A2 B1 Create Wells in the Agar A2->B1 B2 Add Kaurenoic Acid Solutions to Wells B1->B2 B3 Add Controls (Positive & Negative) B1->B3 C1 Incubate Plate at 37°C B2->C1 B3->C1 C2 Measure Zone of Inhibition (mm) C1->C2 C3 Interpret Results: Larger zone = higher activity C2->C3

Caption: Logical flow of the agar well diffusion assay.

References

Application Note: Quantitative Analysis of ent-Kaurenoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Kaurenoic acid (KA) is a tetracyclic diterpenoid that serves as a key intermediate in the biosynthesis of gibberellins (GAs), a class of critical phytohormones that regulate various aspects of plant growth.[1][2] Beyond its role in plant biology, ent-kaurenoic acid and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] Given its therapeutic potential and its function as a biological precursor, a robust and sensitive analytical method is essential for its accurate quantification in various matrices.

Traditionally, KA has been quantified using gas chromatography-mass spectrometry (GC-MS).[1][6][7] However, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, often with simpler sample preparation.[2] This application note details a validated LC-MS/MS method for the quantitative analysis of ent-kaurenoic acid. A unique characteristic of KA is its lack of fragmentation under negative mode electrospray ionization (ESI), which necessitates a "pseudo" Multiple Reaction Monitoring (MRM) approach for detection.[1][6][7]

Experimental Protocols

This section provides a detailed protocol for the analysis of ent-kaurenoic acid from sample preparation to final LC-MS/MS detection.

2.1 Materials and Reagents

  • ent-Kaurenoic acid (analytical standard)

  • d₂-ent-Kaurenoic acid (internal standard)[1]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

2.2 Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of ent-kaurenoic acid from a plant tissue matrix and can be adapted for other sample types.[8]

  • Homogenization: Homogenize 1g of lyophilized sample material in a suitable solvent like methanol. Ultrasound-assisted extraction can enhance efficiency.[8]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet solid debris.

  • Evaporation: Collect the supernatant and evaporate it to dryness under a stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried extract in a minimal amount of loading buffer (e.g., 5% methanol in water).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the analyte (ent-kaurenoic acid) with 3 mL of methanol or acetonitrile.

  • Final Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 50 µL of 10% methanol in water containing 10 mM formic acid.[1] The sample is now ready for LC-MS/MS injection.

2.3 LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][10]

Table 1: Chromatographic Conditions

Parameter Value
LC System UPLC System
Column ACQUITY UPLC HSS C18 (2.1 mm × 100 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient optimized for analyte separation
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 15 µL[1] |

Table 2: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[1][6][7]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Cone Voltage 54 eV[1][8]
Collision Energy 6 eV[2]

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for ent-Kaurenoic Acid and Internal Standard

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Remarks
ent-Kaurenoic Acid 301.3 301.3 Pseudo MRM due to lack of fragmentation[1][8]

| d₂-ent-Kaurenoic Acid (IS) | 303.3 | 303.3 | Pseudo MRM for the internal standard[1][8] |

Data and Performance Characteristics

The described method demonstrates high sensitivity and reproducibility for the quantification of ent-kaurenoic acid.

Table 4: Method Performance and Validation Data

Parameter Result
Limit of Detection (LOD) 0.59 ng/mL[2]
Linearity Demonstrated a linear response suitable for quantification[1]
Intra-Assay Precision (RSD) 2.8%[8]

| Inter-Assay Precision (RSD) | 3.2%[8] |

Workflow and Pathway Visualizations

4.1 Analytical Workflow

The overall experimental process from sample receipt to data analysis is outlined below. This workflow ensures a systematic and reproducible approach to the quantification of ent-kaurenoic acid.

LCMS_Workflow Sample Sample Collection (e.g., Plant Tissue) Prep Sample Preparation (Homogenization, SPE) Sample->Prep Extraction Inject LC Separation (C18 Reverse Phase) Prep->Inject Injection Detect MS/MS Detection (Negative ESI, MRM) Inject->Detect Ionization Analysis Data Analysis (Quantification) Detect->Analysis Data Acquisition

Fig. 1: General workflow for the LC-MS/MS analysis of ent-kaurenoic acid.

4.2 Gibberellin Biosynthesis Pathway

ent-Kaurenoic acid is a central molecule in the biosynthesis of gibberellins in plants. The pathway illustrates its formation from ent-kaurene and its subsequent conversion, catalyzed by specific cytochrome P450 enzymes.[11]

Gibberellin_Pathway GGDP Geranylgeranyl Diphosphate (GGDP) Kaurene ent-Kaurene GGDP->Kaurene Terpene Cyclases KO ent-Kaurene Oxidase (KO) Kaurene->KO KA ent-Kaurenoic Acid KAO ent-Kaurenoic Acid Oxidase (KAO) KA->KAO GA12 Gibberellin A12 (GA12) Bioactive Bioactive Gibberellins (e.g., GA4) GA12->Bioactive Dioxygenases KO->KA KAO->GA12

Fig. 2: Simplified gibberellin biosynthesis pathway showing ent-kaurenoic acid.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of ent-kaurenoic acid. The use of a "pseudo MRM" scan in negative ESI mode provides a specific and effective strategy for analyzing this compound, which is otherwise difficult to fragment. The detailed protocol for sample preparation and instrument conditions can be readily adapted by researchers in pharmacology, drug development, and plant science to accurately measure ent-kaurenoic acid concentrations in complex biological matrices.

References

Application Notes and Protocols for Testing the Cytotoxicity of Kaurenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurenoic acid, a naturally occurring diterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, its cytotoxic effects against various cancer cell lines.[1][2] This document provides detailed protocols and application notes for assessing the cytotoxicity of kaurenoic acid in cell culture, aimed at researchers in drug discovery and development. The following sections outline standardized assays, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways.

Data Presentation: Quantitative Analysis of Kaurenoic Acid Cytotoxicity

A critical aspect of evaluating the cytotoxic potential of any compound is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Below is a summary of reported IC50 values for kaurenoic acid across various cancer cell lines, providing a comparative overview of its potency.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer~70 µM (for ~40% death)[1]
SKBR3Breast Cancer~70 µM (for ~25% death)[1]
MDA-MB-231Breast CancerVaries with treatment time[3]
JurkatLeukemia125[4]
K562Leukemia28.3[4]
RAW 264.7Murine Leukemic MacrophageNot specified[5]

Note: IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics. The provided data serves as a reference for designing initial dose-response experiments.

Experimental Protocols

Two of the most common and well-established methods for determining cytotoxicity are the MTT and LDH assays. These assays measure cell viability through metabolic activity and membrane integrity, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Kaurenoic acid stock solution (e.g., in DMSO)

  • Selected cell line(s) in culture

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of kaurenoic acid in culture medium. Based on existing data, a starting range of 10 µM to 300 µM is recommended.[3] Remove the old medium from the wells and add 100 µL of the diluted kaurenoic acid solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the kaurenoic acid) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control. Plot the percentage of viability against the log of the kaurenoic acid concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[9][10]

Materials:

  • Kaurenoic acid stock solution

  • Selected cell line(s) in culture

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)[11][12]

  • Microplate reader capable of measuring absorbance at 490 nm[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include appropriate controls as per the kit instructions, which typically include:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Background control: Medium only.[12]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and spontaneous release values from the experimental values and normalizing to the maximum release control.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of kaurenoic acid.

G Experimental Workflow for Kaurenoic Acid Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Prepare Target Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_ka Prepare Kaurenoic Acid Stock & Dilutions treat_cells Treat Cells with Kaurenoic Acid prep_ka->treat_cells seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate mtt_assay Add MTT Reagent & Solubilize Formazan incubate->mtt_assay MTT Assay ldh_assay Collect Supernatant & Add LDH Reagent incubate->ldh_assay LDH Assay read_plate Read Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability / % Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for kaurenoic acid cytotoxicity assessment.

Proposed Signaling Pathway for Kaurenoic Acid-Induced Cytotoxicity

Based on current literature, kaurenoic acid appears to induce cytotoxicity and apoptosis through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of caspase-dependent pathways.[3]

G Proposed Signaling Pathway of Kaurenoic Acid cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade ka Kaurenoic Acid ros Increased ROS Production ka->ros er_stress ER Stress ka->er_stress p53 p53 Activation ka->p53 p53-dependent pathway ros->er_stress caspase9 Caspase-9 Activation er_stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p53->caspase9

Caption: Kaurenoic acid-induced cytotoxic signaling pathway.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the cytotoxic properties of kaurenoic acid. Adherence to standardized methodologies and careful experimental design are crucial for obtaining reproducible and reliable data. The visualization of the experimental workflow and the proposed signaling pathway serves to clarify the practical and theoretical aspects of this research area. Further investigation into the precise molecular targets of kaurenoic acid will be essential for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Siegeskaurolic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Siegeskaurolic acid from Siegesbeckia species.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common challenge in natural product extraction. Several factors throughout the experimental workflow can contribute to this issue. Below is a breakdown of potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Recommendation
Poor Raw Material Quality - Ensure the correct plant species (Siegesbeckia orientalis, S. pubescens, etc.) has been identified. - The concentration of secondary metabolites can vary based on the plant's age, growing conditions, and harvest time. Whenever possible, use plant material harvested before or during the flowering stage. - Improper drying and storage can lead to the degradation of target compounds. Ensure the plant material is thoroughly dried and stored in a cool, dark, and dry place.
Inefficient Extraction Method - Solvent Choice: this compound is soluble in organic solvents like ethanol, methanol, chloroform, and ethyl acetate, but has poor solubility in water.[1] Using a solvent with appropriate polarity is crucial. Ethanol (70-95%) is a commonly used and effective solvent for extracting diterpenes from Siegesbeckia species.[2] - Extraction Technique: While maceration is a simple method, it can result in lower yields due to its passive nature. More advanced methods like reflux, Soxhlet, or ultrasound-assisted extraction (UAE) can significantly improve efficiency. One study found reflux extraction to be an efficient method for Siegesbeckia plants. Another comparative study on Siegesbeckia herbs concluded that ultrasonic extraction for 60 minutes was sufficient and easier to operate than reflux.[3] - Extraction Parameters: Optimize parameters such as the solid-to-solvent ratio, temperature, and extraction time. A solid-to-solvent ratio of 1:10 has been reported as optimal for reflux extraction of Siegesbeckia plants.[4] For UAE, a duration of 60 minutes has been shown to be effective.[3]
Degradation of this compound - Enzymatic Degradation: Plant enzymes, such as polyphenol oxidases and esterases, can be released upon cell lysis and may degrade the target compound.[5] To minimize this, consider blanching the fresh plant material or using dried material. Adding antioxidants like ascorbic acid to the extraction solvent may also inhibit enzymatic degradation.[6] - Thermal Degradation: Although kaurane diterpenes are generally stable, prolonged exposure to high temperatures during methods like reflux or Soxhlet extraction can potentially lead to degradation.[7] Monitor extraction times and temperatures carefully.
Losses During Work-up and Purification - Incomplete Solvent Removal: Ensure complete removal of the extraction solvent prior to purification, as residual solvent can interfere with chromatographic separation. - Suboptimal Chromatography: Improper selection of the stationary phase, mobile phase, or gradient can lead to poor separation and loss of the target compound. Silica gel and C18 columns are commonly used for the purification of diterpenes. - Co-elution with Impurities: Siegesbeckia extracts are complex mixtures containing various compounds like other diterpenoids, sesquiterpenoids, and flavonoids.[8] These can co-elute with this compound, leading to impure fractions and an apparent lower yield of the pure compound.

Q2: I am observing multiple, closely eluting peaks around the expected retention time of this compound during HPLC analysis. How can I improve the resolution?

A2: This is a common issue when analyzing complex plant extracts. Here are some strategies to improve chromatographic resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of compounds with different polarities. Start with a shallow gradient and gradually increase the proportion of the organic solvent.

    • Solvent Composition: Fine-tune the composition of your mobile phase. For reversed-phase HPLC (e.g., C18 column), adjusting the ratio of water to organic solvent (e.g., acetonitrile or methanol) can significantly impact resolution. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for acidic compounds like this compound.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve the separation of closely eluting peaks.

  • Change the Column:

    • Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) can provide higher resolution.

    • Column Chemistry: If you are using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a C8 column, which may offer different selectivity for your compounds of interest.

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.22 or 0.45 µm syringe filter before injection. High concentrations of impurities can overload the column and lead to poor separation.

Q3: The color of my extract is very dark (deep green or brown), and this seems to be interfering with purification. What can I do?

A3: The dark color is likely due to the presence of pigments like chlorophyll and phenolic compounds. These can interfere with chromatographic purification by binding to the stationary phase and co-eluting with your target compound.

  • Pre-purification/Fractionation: Before proceeding to high-resolution chromatography (e.g., HPLC), consider a preliminary fractionation step. You can perform liquid-liquid partitioning of your crude extract. For example, you can partition the extract between a nonpolar solvent like hexane (to remove chlorophyll and other nonpolar compounds) and a more polar solvent in which this compound is soluble (e.g., ethyl acetate or methanol).

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering pigments. For example, a C18 SPE cartridge can be used to retain this compound while allowing more polar, colored compounds to pass through.

  • Adsorbents: In some cases, adding activated charcoal to the crude extract can help remove pigments. However, this should be done with caution as charcoal can also adsorb your target compound, leading to a decrease in yield.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of this compound.

Q1: What is the best solvent for extracting this compound?

A1: Based on its chemical properties and literature reports on the extraction of kaurane diterpenes from Siegesbeckia, ethanol (typically in the range of 70-95%) is a highly effective and commonly used solvent.[2] Methanol is also a suitable choice due to its similar polarity.[9] The choice of solvent can also depend on the intended downstream application and regulatory considerations, with ethanol often being preferred for its lower toxicity.

Q2: Which extraction method provides the highest yield of this compound?

A2: While direct quantitative comparisons for this compound are limited, studies on related compounds and general principles of natural product extraction suggest that more advanced methods generally offer higher yields than simple maceration.

Extraction MethodAdvantagesDisadvantages
Maceration Simple, requires minimal equipment.Time-consuming, may result in lower yields.
Reflux Extraction More efficient than maceration due to heating.[4]Can degrade thermally sensitive compounds.
Soxhlet Extraction Continuous extraction with fresh solvent, generally efficient.Can degrade thermally sensitive compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Faster, often more efficient, and operates at lower temperatures than reflux or Soxhlet.[3]Requires specialized equipment.

For optimal yield and efficiency, Ultrasound-Assisted Extraction (UAE) is a highly recommended method.

Q3: What are the typical parameters for an effective extraction of this compound?

A3: The optimal parameters can vary depending on the specific plant material and the chosen extraction method. However, based on available literature, the following can be used as a starting point for optimization:

ParameterRecommended Range/ValueRationale
Solid-to-Solvent Ratio 1:10 to 1:20 (g/mL)A higher solvent volume ensures complete wetting of the plant material and facilitates the diffusion of the target compound into the solvent. A 1:10 ratio has been suggested as optimal for reflux extraction.[4]
Extraction Temperature 40-60°C (for UAE and reflux)Higher temperatures can increase solubility and diffusion rates. However, temperatures should be kept below the boiling point of the solvent to avoid degradation of thermolabile compounds.
Extraction Time 30-60 minutes (for UAE) 1-2 hours (for reflux)Sufficient time is needed for the solvent to penetrate the plant matrix and extract the target compound. Studies have shown that 60 minutes is adequate for UAE of Siegesbeckia herbs.[3]
Particle Size of Plant Material Fine powderGrinding the dried plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.

Q4: How can I quantify the amount of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometry - MS) is the most common and reliable method for quantifying this compound. A validated HPLC method would involve:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection, typically in the range of 200-220 nm, as diterpenes without significant chromophores have low UV absorbance at higher wavelengths.

  • Quantification: A calibration curve should be prepared using a pure analytical standard of this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methodologies reported for the extraction of kaurane diterpenes and other compounds from Siegesbeckia species.[3]

  • Preparation of Plant Material:

    • Dry the aerial parts of Siegesbeckia species at room temperature or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 95% ethanol to the flask (solid-to-solvent ratio of 1:15).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 60 minutes at a controlled temperature of 50°C.

  • Work-up:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 100 mL of 95% ethanol under the same conditions to ensure complete extraction.

    • Combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

    • Dry the crude extract completely in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_workup Work-up & Purification cluster_analysis Analysis plant_material Dried Siegesbeckia Plant Material grinding Grinding plant_material->grinding powder Fine Plant Powder grinding->powder extraction Ultrasound-Assisted Extraction (95% Ethanol, 50°C, 60 min) powder->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound hplc HPLC Analysis for Quantification pure_compound->hplc troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield material Raw Material Issues start->material extraction Inefficient Extraction start->extraction degradation Compound Degradation start->degradation purification Purification Losses start->purification sol_material Verify Plant Material & Optimize Harvest/Storage material->sol_material sol_extraction Optimize Solvent, Method & Parameters (Time, Temp, Ratio) extraction->sol_extraction sol_degradation Use Dried Material, Control Temperature degradation->sol_degradation sol_purification Optimize Chromatography & Pre-purify Extract purification->sol_purification

References

Technical Support Center: Enhancing the Oral Bioavailability of Siegeskaurolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Siegeskaurolic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic effects?

This compound is a diterpene isolated from the roots of Siegesbeckia pubescens.[1] It has demonstrated anti-inflammatory and antinociceptive (pain-relieving) properties in animal models.[1] Its mechanism of action involves the inhibition of iNOS and COX-2 expression by inactivating the NF-κB signaling pathway.[1]

Q2: What are the primary challenges in the oral administration of this compound?

  • Poor aqueous solubility: This limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]

  • Low permeability: The drug may not efficiently cross the intestinal epithelial membrane to enter the bloodstream.[3]

  • First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its effective dose.[5][6]

Q3: What general strategies can be employed to enhance the oral bioavailability of this compound?

A variety of techniques can be used to improve the solubility and permeability of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Examples include particle size reduction through micronization or nanosuspension, and modifying the crystal structure to create more soluble amorphous forms or co-crystals.[3][7]

  • Chemical Modifications: This involves altering the chemical structure of the drug molecule itself, for instance, through the formation of salts or prodrugs.[3]

  • Formulation-Based Approaches: These strategies involve incorporating the drug into advanced delivery systems. Common examples include solid dispersions, cyclodextrin complexation, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][8]

Troubleshooting Guide for this compound Bioavailability Enhancement Experiments

Issue Encountered Potential Cause Recommended Solution/Troubleshooting Step
Low in vitro dissolution rate of this compound formulation. - Insufficient particle size reduction.- Drug recrystallization in the formulation.- Inappropriate carrier selection for solid dispersion.- Further reduce particle size using techniques like high-pressure homogenization for nanosuspensions.[4]- Use polymers that inhibit crystallization in solid dispersions, such as PVP or HPMC.- Screen a variety of carriers with different properties to find the most compatible one.
High variability in in vivo pharmacokinetic data. - Inconsistent dosing volume or formulation concentration.- Food effects influencing absorption.- Inter-animal physiological differences.- Ensure accurate and consistent preparation and administration of the formulation.- Standardize feeding protocols for animal studies (e.g., fasted vs. fed state).- Increase the number of animals per group to improve statistical power.
No significant improvement in bioavailability despite enhanced dissolution. - Permeability-limited absorption.- Significant first-pass metabolism.- Incorporate permeation enhancers into the formulation, such as certain surfactants or fatty acids.[9]- Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known.[10]
Instability of the amorphous form in solid dispersion during storage. - The chosen polymer does not sufficiently inhibit recrystallization.- High humidity or temperature during storage.- Select a polymer with a high glass transition temperature (Tg).- Store the formulation in a desiccator at a controlled, cool temperature.
Phase separation or drug precipitation in lipid-based formulations (e.g., SEDDS). - Poor drug solubility in the lipid/surfactant mixture.- Incorrect ratio of oil, surfactant, and cosurfactant.- Perform thorough solubility studies of this compound in various oils, surfactants, and cosurfactants to select the optimal components.[8]- Construct a pseudo-ternary phase diagram to identify the optimal ratio of components for a stable nanoemulsion.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)

  • High-pressure homogenizer

  • Particle size analyzer

Methodology:

  • Disperse a specific amount of this compound (e.g., 1% w/v) in the stabilizer solution.

  • Stir the suspension with a magnetic stirrer for 30 minutes to ensure adequate wetting.

  • Subject the suspension to high-pressure homogenization at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).

  • Monitor the particle size and polydispersity index (PDI) of the nanosuspension using a particle size analyzer at intervals to determine the endpoint of homogenization.

  • The final nanosuspension can be used for in vitro dissolution studies or lyophilized for incorporation into solid dosage forms.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility of this compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose (HPMC))

  • Organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

Methodology:

  • Dissolve a defined ratio of this compound and the chosen polymer (e.g., 1:1, 1:2, 1:4 w/w) in a suitable organic solvent.

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder for further characterization and in vitro/in vivo studies.

Quantitative Data Presentation

Table 1: Solubility of this compound in Various Media
Medium Solubility (µg/mL)
Deionized Water[Insert Experimental Data]
Phosphate Buffered Saline (pH 6.8)[Insert Experimental Data]
Simulated Gastric Fluid (pH 1.2)[Insert Experimental Data]
Simulated Intestinal Fluid (pH 7.4)[Insert Experimental Data]
[Formulation 1 (e.g., Nanosuspension)][Insert Experimental Data]
[Formulation 2 (e.g., Solid Dispersion)][Insert Experimental Data]
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
Parameter This compound (Unformulated) Formulation A (e.g., Nanosuspension) Formulation B (e.g., Solid Dispersion)
Dose (mg/kg, p.o.) [Insert Dose][Insert Dose][Insert Dose]
Cmax (ng/mL) [Insert Data][Insert Data][Insert Data]
Tmax (h) [Insert Data][Insert Data][Insert Data]
AUC0-t (ng·h/mL) [Insert Data][Insert Data][Insert Data]
Relative Bioavailability (%) 100[Calculate vs. Unformulated][Calculate vs. Unformulated]

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Siegeskaurolic_acid This compound Siegeskaurolic_acid->IkB prevents degradation DNA DNA NFkB_n->DNA binds to Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Proinflammatory_genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Formulation Strategy cluster_evaluation Evaluation Problem Low Oral Bioavailability of This compound Solubility Solubility & Dissolution Rate Assessment Problem->Solubility Permeability Permeability Assay (e.g., Caco-2) Problem->Permeability Nanosuspension Nanosuspension Solubility->Nanosuspension Solid_Dispersion Solid Dispersion Solubility->Solid_Dispersion SEDDS SEDDS Permeability->SEDDS In_vitro In Vitro Dissolution & Stability Studies Nanosuspension->In_vitro Solid_Dispersion->In_vitro SEDDS->In_vitro In_vivo In Vivo Pharmacokinetic Studies in Animal Model In_vitro->In_vivo Select best candidate(s)

Caption: Experimental workflow for enhancing the bioavailability of this compound.

References

Technical Support Center: Genotoxicity of Kaurenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the genotoxicity of kaurenoic acid, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is kaurenoic acid considered genotoxic at high concentrations?

Yes, several in vitro studies have demonstrated that kaurenoic acid exhibits genotoxic effects at high concentrations.[1][2][3] While lower concentrations (e.g., 2.5-10 µg/mL) often show no significant increase in DNA damage, higher concentrations have been found to induce significant genotoxicity.[1][2][3]

Q2: What concentrations of kaurenoic acid have been reported to induce genotoxicity?

Genotoxic effects have been observed at concentrations starting from 2.5 µg/mL in some sensitive cell lines and assays.[4] More pronounced and consistent genotoxicity is reported at concentrations of 30 µg/mL and 60 µg/mL in Chinese hamster lung (V79) cells.[1][2][3] It is important to note that at very high concentrations (e.g., 200-400 µM), significant cytotoxicity is also observed, which can confound genotoxicity assessments.[5]

Q3: What are the key experimental findings on kaurenoic acid's genotoxicity?

The primary findings indicate that high concentrations of kaurenoic acid can lead to DNA damage and chromosomal instability. This has been demonstrated through standard toxicological assays such as the Comet assay and the Micronucleus assay.[1][2] Studies using the Ames test, however, have not shown a mutagenic effect, suggesting that kaurenoic acid may not induce point mutations in bacterial systems.[3]

Data Presentation: Summary of Genotoxic Effects

Cell LineConcentrations TestedAssayKey Findings at High ConcentrationsCitations
V79 (Chinese Hamster Lung Fibroblasts)2.5, 5, 10, 30, 60 µg/mLComet AssaySignificant increase in DNA damage index and frequency at 30 and 60 µg/mL.[1][2][3]
V79 (Chinese Hamster Lung Fibroblasts)2.5, 5, 10, 30, 60 µg/mLMicronucleus AssaySignificant increase in micronucleus frequency at 30 and 60 µg/mL.[1][2][3]
V79 (Chinese Hamster Lung Fibroblasts)Equivalent to 10 and 15 µg/mL (in extract); Pure KA at 2.5, 5.0, 7.5 µg/mLMicronucleus AssayGenotoxicity observed at 10 and 15 µg/mL for the extract and at 2.5, 5.0, and 7.5 µg/mL for pure kaurenoic acid.[4]
CHO-K1 (Chinese Hamster Ovary)Up to 400 µMCytotoxicity AssaysReduced cellular proliferation to 36.5% at 200 µM and 4.43% at 400 µM.[5]
CHO-K1 (Chinese Hamster Ovary)Non-cytotoxic concentrationsComet & Micronucleus AssaysNo genotoxicity was observed for kaurenoic acid at non-cytotoxic concentrations.[5]
Gastric Cancer (GC) Cell Lines2.5, 5, 10, 30, 60 µg/mLComet & Micronucleus AssaysDose-dependent increase in DNA damage and micronuclei frequency, significant above 5 µg/mL.[3]
Human Leukemia (HL-60) CellsNot specifiedFluorescence MicroscopyInduction of both apoptosis and necrosis.[6][7]
Breast Cancer (MDA-MB-231, MCF-7) Cells50 µM, 100 µMCaspase Activity, Western BlotInduced caspase-dependent apoptosis.[8][9]

Q4: What are the proposed mechanisms for kaurenoic acid-induced genotoxicity and cytotoxicity at high concentrations?

The mechanism appears to be multifactorial and linked to the induction of cellular stress pathways. At high concentrations, kaurenoic acid has been shown to:

  • Induce Apoptosis: It triggers programmed cell death through caspase-dependent pathways in various cancer cell lines.[7][8][9]

  • Activate DNA Damage Response: In gastric cancer cells, it increases the transcription of key DNA damage sensor proteins like ATM, CHK2, and TP53.[3]

  • Trigger Endoplasmic Reticulum (ER) Stress: In breast cancer cells, it can induce ER stress via the PERK-ATF4-CHOP signaling axis, leading to apoptosis.[9][10]

  • Promote Oxidative Stress: Kaurenoic acid can stimulate the production of reactive oxygen species (ROS) through the activation of NADPH oxidase 4 (NOX4), contributing to cellular damage.[9][10]

G KA High Concentration Kaurenoic Acid NOX4 NOX4 Activation KA->NOX4 DNA_Damage DNA Damage KA->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) NOX4->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK PERK → eIF2α ER_Stress->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Caspase9 Caspase-9 Cleavage CHOP->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ATM_CHK2 ↑ ATM/CHK2/p53 Transcription DNA_Damage->ATM_CHK2 ATM_CHK2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ATM_CHK2->Cell_Cycle_Arrest

Caption: Proposed pathways for kaurenoic acid-induced cytotoxicity and genotoxicity at high concentrations.

Troubleshooting Guides

Problem 1: I observe high levels of cell death in my cultures treated with kaurenoic acid, making it difficult to interpret genotoxicity data.

Cause: High concentrations of kaurenoic acid are known to be cytotoxic.[5][11] It is crucial to distinguish between direct genotoxicity and DNA damage occurring secondary to cytotoxicity and apoptosis.

Solution:

  • Conduct a preliminary cytotoxicity assay: Before your main genotoxicity experiment, perform a dose-response study using an assay like MTT, XTT, or clonogenic survival to determine the concentration that causes approximately 50% growth inhibition (IC50).

  • Select appropriate concentrations: For genotoxicity assays, it is recommended to use a range of concentrations, including ones that cause low to moderate cytotoxicity (e.g., 10-20% cell death) and not exceeding 50% cytotoxicity, as recommended by OECD guidelines.

  • Use concurrent cytotoxicity controls: Always include a measure of cell viability or cytotoxicity in parallel with your genotoxicity assay to correlate the level of DNA damage with cell survival.

Problem 2: My experiment did not show any genotoxic effects, even at high concentrations.

Cause: Several factors could lead to a negative result.

  • Cell Line Resistance: The cell line you are using may be less sensitive to kaurenoic acid.

  • Treatment Duration: The exposure time might be insufficient. Most studies report effects after a 3-hour treatment, but this may vary.[1][2]

  • Compound Solubility: Kaurenoic acid is hydrophobic.[12] Poor solubility in your culture medium can lead to a lower effective concentration. Ensure it is fully dissolved, often with the help of a solvent like DMSO, and that the final solvent concentration is non-toxic to your cells.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific type of damage induced by kaurenoic acid.

Solution:

  • Review Literature: Compare your experimental setup (cell line, concentrations, duration) with published studies.[1][3][5]

  • Verify Compound Concentration and Solubility: Confirm the concentration of your stock solution and check for any precipitation in the culture medium.

  • Include a Positive Control: Always use a known genotoxic agent (e.g., methylmethanesulfonate (MMS) or doxorubicin) to validate that your experimental system and assay are working correctly.[1][2]

  • Use Multiple Assays: If possible, use orthogonal methods to assess genotoxicity (e.g., combining the Comet assay for DNA strand breaks with the Micronucleus assay for chromosomal damage).

Experimental Protocols

1. Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This assay detects DNA single- and double-strand breaks in individual cells.

Methodology:

  • Cell Treatment: Expose cells in suspension or monolayer to various concentrations of kaurenoic acid, a negative control (vehicle), and a positive control for 3 hours.

  • Cell Harvesting: Gently harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension with low melting point agarose and quickly spread it onto a pre-coated microscope slide. Allow it to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (containing NaOH and EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (typically ~25V) for 20-30 minutes. DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Scoring: Visualize the slides using a fluorescence microscope. Score the comets (typically 50-100 per slide) using imaging software to quantify the percentage of DNA in the tail and the tail length, which are indicators of DNA damage.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Analysis Treat 1. Treat cells with Kaurenoic Acid Harvest 2. Harvest and count cells Treat->Harvest Embed 3. Embed cells in low melting agarose Harvest->Embed Lyse 4. Lyse cells on slide (removes membranes) Embed->Lyse Unwind 5. Unwind DNA in alkaline buffer Lyse->Unwind Electrophorese 6. Perform electrophoresis (fragments migrate) Unwind->Electrophorese Stain 7. Neutralize and stain DNA Electrophorese->Stain Visualize 8. Visualize and score comets with fluorescence microscope Stain->Visualize

Caption: A generalized workflow for the Alkaline Comet Assay.

2. In Vitro Micronucleus Assay

This assay detects chromosome fragments or whole chromosomes that are not incorporated into the main nucleus following cell division, forming small secondary nuclei (micronuclei).

Methodology:

  • Cell Treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of kaurenoic acid, a negative control, and a positive control.

  • Addition of Cytochalasin B: After an appropriate exposure time (e.g., 3-6 hours), add Cytochalasin B to the culture medium. This agent blocks cytokinesis, resulting in binucleated cells, which are the cells scored in this assay.

  • Incubation: Continue to incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division.

  • Harvesting: Harvest the cells using trypsin.

  • Hypotonic Treatment: Treat the cells with a mild hypotonic solution (e.g., KCl) to swell the cytoplasm.

  • Fixation: Fix the cells using a methanol/acetic acid solution.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei, according to established criteria (e.g., the micronucleus should be round/oval, non-refractile, and its diameter should be less than one-third of the main nucleus). The frequency of micronucleated cells is the endpoint.

References

Technical Support Center: Scaling Up Siegeskaurolic Acid for Preclinical Success

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Siegeskaurolic acid for preclinical studies. Given that a total synthesis for large-scale production is not yet established, this guide addresses both a proposed synthetic pathway based on related ent-kaurane diterpenoids and the more immediate method of extraction and purification from its natural source, Siegesbeckia pubescens.

Frequently Asked Questions (FAQs)

Q1: What is the most viable method for obtaining large quantities of this compound for preclinical trials?

A1: Currently, the most practical approach for obtaining significant quantities of this compound is through extraction from the roots of Siegesbeckia pubescens, followed by purification. While total synthesis of related ent-kaurane diterpenoids has been achieved in academic settings, these routes are often lengthy and not yet optimized for large-scale production, making them costly and time-consuming for preclinical supply.

Q2: What are the major challenges in scaling up the extraction and purification of this compound?

A2: The primary challenges include:

  • Source Material Variability: The concentration of this compound in Siegesbeckia pubescens can vary depending on the plant's geographic origin, harvest time, and storage conditions.

  • Extraction Efficiency: Transitioning from small-scale laboratory extraction (e.g., Soxhlet) to large-scale methods like percolation or supercritical fluid extraction requires significant process optimization to maintain high yields.[1]

  • Purification Complexity: Crude plant extracts contain numerous related compounds. Scaling up chromatographic purification can be challenging due to solvent consumption, resolution loss on larger columns, and the need for specialized equipment.

  • Compound Stability: this compound, like many natural products, may be sensitive to heat, light, or pH changes, which can lead to degradation during extraction and purification.

Q3: Has a total chemical synthesis of this compound been reported?

A3: As of late 2025, a specific, scalable total synthesis of this compound has not been detailed in peer-reviewed literature. However, numerous successful syntheses of other ent-kaurane diterpenoids provide a roadmap for a potential synthetic strategy.[2][3] These syntheses often involve complex cyclization and stereochemical control steps that would require substantial process development for scaling.

Q4: What are the known biological targets of this compound?

A4: this compound has demonstrated anti-inflammatory and antinociceptive properties. Its mechanism of action involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. It has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) by preventing the degradation of IκB and subsequently reducing the nuclear translocation of p65 and p50 subunits of NF-κB.[4]

Troubleshooting Guides

Section 1: Extraction and Purification from Siegesbeckia pubescens
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Crude Extract 1. Inefficient grinding of plant material.2. Inappropriate solvent selection.3. Insufficient extraction time or temperature.4. Poor quality of the plant source.1. Ensure the plant material is finely powdered to maximize surface area.2. Use a solvent system optimized for diterpenoid extraction (e.g., chloroform, ethyl acetate, or methanol).[4]3. Optimize extraction parameters; for large-scale percolation, ensure slow, consistent solvent flow.4. Source certified plant material and test a small batch for yield before scaling up.
Difficulty in Purifying this compound 1. Co-elution of structurally similar diterpenoids.2. Overloading of the chromatography column.3. Inappropriate stationary or mobile phase.1. Employ multi-step chromatographic techniques. Start with normal-phase silica gel chromatography followed by reverse-phase (C18) chromatography for finer separation.[4]2. Reduce the sample load on the column to improve resolution.3. Experiment with different solvent gradients in your mobile phase to improve separation of target compounds.
Degradation of Final Product 1. Exposure to high temperatures during solvent evaporation.2. Presence of acidic or basic impurities.3. Prolonged exposure to light or air.1. Use a rotary evaporator at reduced pressure and moderate temperature.2. Neutralize the extract before purification if necessary.3. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
Section 2: Proposed Total Synthesis (Hypothetical)

This section is based on established methods for the synthesis of related ent-kaurane diterpenoids and anticipates challenges in a potential scale-up.

Problem Potential Cause(s) at Key Stage Troubleshooting Steps
Low Diastereoselectivity in Cyclization Step 1. Incorrect temperature control.2. Sub-optimal choice of Lewis acid or catalyst.3. Steric hindrance in the substrate.1. Tightly control the reaction temperature; even small variations can impact stereochemical outcomes.2. Screen a variety of Lewis acids and catalysts to find one that favors the desired diastereomer.3. Redesign the protecting group strategy on the substrate to minimize steric hindrance.
Poor Yield in C-H Oxidation 1. Inactive or degraded oxidizing agent.2. Inefficient catalyst turnover.3. Unfavorable reaction kinetics at a larger scale.1. Use freshly prepared or properly stored oxidizing agents.2. Optimize catalyst loading and ensure efficient mixing to improve turnover.3. Re-evaluate reaction concentration and temperature for the scaled-up process; what works at the milligram scale may not be optimal at the kilogram scale.
Difficulties with Final Purification 1. Presence of stubborn, closely-related byproducts.2. Amorphous nature of the final product preventing crystallization.1. Employ preparative HPLC for final purification, though this can be costly at scale.2. Attempt to form a crystalline salt of the carboxylic acid to facilitate purification by recrystallization.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification of this compound

Objective: To extract and purify this compound from Siegesbeckia pubescens roots for preclinical use.

Materials:

  • Dried and powdered roots of Siegesbeckia pubescens (1 kg)

  • Chloroform (10 L)

  • Silica gel for column chromatography (5 kg)

  • Octadecyl silane (ODS) for reverse-phase chromatography

  • Hexane, ethyl acetate, methanol (for chromatography)

  • Large-scale percolator or extraction vessel

  • Rotary evaporator

  • Chromatography columns

Methodology:

  • Extraction: The powdered roots (1 kg) are packed into a large-scale percolator. Chloroform (10 L) is passed slowly through the material over 48 hours to create a crude extract. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated chloroform extract.

  • Silica Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto a large silica gel column. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.

  • ODS Column Chromatography: The enriched fraction from the silica gel column is further purified using an ODS column with a methanol-water gradient. This step is crucial for separating closely related diterpenoids.

  • Final Purification: Fractions containing pure this compound (as determined by HPLC and NMR) are pooled, and the solvent is evaporated. The resulting solid is dried under vacuum to yield the final product.

Protocol 2: Key Reaction in a Proposed ent-Kaurane Synthesis - Intramolecular Diels-Alder Cycloaddition

Objective: To construct the tetracyclic core of the ent-kaurane skeleton.

Materials:

  • A suitable diene-containing precursor

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane

  • Inert atmosphere setup (e.g., Schlenk line)

Methodology:

  • The diene precursor is dissolved in anhydrous dichloromethane under an inert atmosphere.

  • The solution is cooled to -78°C.

  • The Lewis acid catalyst (e.g., BF₃·OEt₂) is added dropwise over 30 minutes.

  • The reaction is stirred at -78°C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to yield the tetracyclic product.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_n->genes Induces Transcription Siegeskaurolic_acid This compound Siegeskaurolic_acid->IKK_complex Inhibits Extraction_Purification_Workflow start Start: Dried Siegesbeckia pubescens Roots extraction Large-Scale Extraction (e.g., Percolation with Chloroform) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_chrom Normal-Phase Chromatography (Silica Gel) crude_extract->silica_chrom enriched_fraction Enriched Fraction silica_chrom->enriched_fraction rp_chrom Reverse-Phase Chromatography (ODS) enriched_fraction->rp_chrom pure_product Pure this compound rp_chrom->pure_product

References

Validation & Comparative

A Comparative Guide to the Quantification of Siegeskaurolic Acid: Method Validation and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Siegeskaurolic acid, a bioactive diterpenoid of significant interest. While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, this guide extrapolates from validated methods for structurally similar diterpenoids and triterpenoids to propose a robust analytical approach.[1][2] The principles and parameters outlined herein are based on established international guidelines for analytical method validation, ensuring reliability and accuracy in research and quality control settings.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely adopted technique for the quantification of diterpenes due to its specificity, sensitivity, and reproducibility.[1][2] For enhanced sensitivity and structural confirmation, HPLC coupled with Mass Spectrometry (MS) offers a powerful alternative, particularly for complex matrices.[3] Spectrophotometric methods, while simpler and more cost-effective, generally lack the specificity required for quantifying a single analyte within a complex mixture and are more suitable for total triterpene or diterpene estimation.[4]

The following table summarizes the expected performance of a validated HPLC-UV method for this compound quantification, based on data from analogous compounds.

Validation Parameter HPLC-UV/DAD Method Alternative Method (HPLC-MS)
Linearity (Correlation Coefficient, r²) > 0.999[5]> 0.9975[6]
Precision (RSD %) < 2%[7][8]< 5%[3]
Accuracy (Recovery %) 98 - 102%[8][9]93 - 98%[3]
Limit of Detection (LOD) 0.01 - 1 µg/mLng/mL to pg/mL range
Limit of Quantification (LOQ) 0.05 - 5 µg/mLpg/mL to ng/mL range
Specificity High, based on retention time and UV spectrumVery High, based on mass-to-charge ratio
Robustness HighModerate to High

Experimental Protocol: Validated HPLC-UV Method for this compound

This section details a comprehensive protocol for the development and validation of an HPLC-UV method for the quantification of this compound.

Instrumentation and Chromatographic Conditions
  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector.[10]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for diterpenoid separation.[11][12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[13]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[12]

  • Detection Wavelength: The wavelength for detection should be determined by acquiring the UV spectrum of a pure standard of this compound and selecting the wavelength of maximum absorbance (λmax). For many diterpenoids, this falls in the range of 200-280 nm.[2]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.[12]

  • Injection Volume: Typically 10-20 µL.[10]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., plant extract, formulation). A typical procedure involves extraction with a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[10]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by comparing the chromatograms of a blank, a placebo (if applicable), the standard, and the sample. Forced degradation studies (acid, base, oxidation, heat, and light) are also performed to demonstrate that the method can separate the analyte from its degradation products.[14][15][16]

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by injecting a series of at least five concentrations of the standard and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.[9]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility. The relative standard deviation (RSD) of the measurements should be within acceptable limits (typically ≤ 2%).[8]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by performing recovery studies, where a known amount of pure standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7][18]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is assessed by making small changes to parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.[9]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow A Method Development & Optimization B Specificity A->B C Linearity B->C I Forced Degradation (Acid, Base, Peroxide, Heat, Light) B->I D Precision C->D E Accuracy D->E J Repeatability D->J K Intermediate Precision D->K F LOD & LOQ E->F L Recovery Studies E->L G Robustness F->G H Validated Method G->H

Caption: Workflow for HPLC Method Validation.

Conclusion

A validated HPLC-UV method provides a reliable and robust approach for the routine quantification of this compound in various samples. The detailed protocol and validation parameters outlined in this guide, derived from established practices for similar compounds, offer a solid foundation for researchers and drug development professionals to establish a high-quality analytical method. For applications requiring higher sensitivity or dealing with complex matrices, transitioning to an HPLC-MS method should be considered. Adherence to rigorous validation procedures is paramount to ensure the generation of accurate and reproducible data, which is critical for scientific research and regulatory submissions.

References

A Comparative Analysis of Siegeskaurolic Acid and Conventional COX-2 Inhibitors: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of Siegeskaurolic acid against established selective cyclooxygenase-2 (COX-2) inhibitors, including Celecoxib, Rofecoxib, and Etoricoxib. The primary distinction lies in their mechanism of action: while conventional inhibitors directly target the enzymatic activity of COX-2, this compound appears to exert its effect by inhibiting the expression of the COX-2 enzyme. This fundamental difference necessitates a nuanced approach to comparing their efficacy, relying on both direct enzyme inhibition data for the established drugs and functional assays measuring the downstream effects of COX-2 for this compound.

Quantitative Efficacy: A Tale of Two Mechanisms

Direct comparison of potency through IC50 values for enzymatic inhibition is only possible for the conventional COX-2 inhibitors. For this compound, its efficacy is demonstrated through the dose-dependent reduction of prostaglandin E2 (PGE2), a key product of the COX-2 pathway, in cell-based assays.

Direct COX-2 Enzymatic Inhibition

The following table summarizes the reported 50% inhibitory concentrations (IC50) of Celecoxib, Rofecoxib, and Etoricoxib against the COX-2 enzyme. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by half in in vitro assays.

InhibitorCOX-2 IC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 40 nM[1]7.6 - 30[2][3]
Rofecoxib 18 - 46 nM (cell-based)[4], 0.34 µM (purified enzyme)[4]35 - >800[2][5]
Etoricoxib 1.1 µM (whole blood assay)[2]106[2][3]

Note: IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (recombinant vs. cellular) and assay methodology.

Inhibition of COX-2 Expression and Function by this compound

This compound has been shown to significantly inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This inhibition is attributed to the suppression of COX-2 protein and mRNA expression. While a direct enzymatic IC50 value is not available, its functional efficacy is evident from in vivo studies where oral administration of 20 or 30 mg/kg/day exhibited anti-inflammatory and antinociceptive effects.[6]

Experimental Protocols: Understanding the Data

The divergent mechanisms of action necessitate different experimental approaches to quantify efficacy.

Direct COX-2 Inhibition Assays (for Celecoxib, Rofecoxib, Etoricoxib)

A common method to determine the IC50 of direct COX-2 inhibitors is the in vitro cyclooxygenase inhibition assay.

Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., arachidonic acid) into prostaglandins by a purified COX-2 enzyme or a cellular preparation containing the enzyme.

Generalized Protocol:

  • Enzyme Preparation: Recombinant human or ovine COX-2 is often used. Alternatively, microsomes from cells overexpressing COX-2 can be prepared.

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid.

  • Product Quantification: The amount of prostaglandin (e.g., PGE2 or PGF2α) produced is measured. This is often done using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or chromatography.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in prostaglandin production compared to the control (no inhibitor) is determined as the IC50 value.

Prostaglandin E2 (PGE2) Production Assay in Macrophages (for this compound)

This cell-based assay assesses the ability of a compound to inhibit the production of PGE2 in response to an inflammatory stimulus.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), upregulate the expression of COX-2, leading to a significant increase in PGE2 production. The inhibitory effect of a compound on this process is quantified by measuring the PGE2 levels in the cell culture supernatant.

Generalized Protocol:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and COX-2 expression.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive ELISA kit.

  • Data Analysis: The percentage of inhibition of PGE2 production at each concentration of this compound is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediate Direct_Inhibitors Celecoxib, Rofecoxib, Etoricoxib Direct_Inhibitors->COX2_Enzyme Directly Inhibit Expression_Inhibitor This compound COX2_Gene COX-2 Gene Expression_Inhibitor->COX2_Gene Inhibits Expression COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_mRNA->COX2_Enzyme Translation

Caption: COX-2 signaling pathway and points of inhibition.

Experimental_Workflows cluster_direct_inhibition Direct COX-2 Inhibition Assay cluster_expression_inhibition PGE2 Production Assay in Macrophages A Purified COX-2 Enzyme B Incubate with Inhibitor (Celecoxib, etc.) A->B C Add Arachidonic Acid B->C D Measure Prostaglandin Production C->D E Calculate IC50 D->E F Culture RAW 264.7 Macrophages G Treat with this compound F->G H Stimulate with LPS G->H I Collect Supernatant H->I J Measure PGE2 via ELISA I->J K Determine % Inhibition J->K

Caption: Comparative experimental workflows for efficacy assessment.

Conclusion

This compound presents an alternative mechanism for modulating the inflammatory response mediated by COX-2. Unlike conventional COX-2 inhibitors that directly block the enzyme's catalytic activity, this compound appears to suppress the synthesis of the enzyme itself. This distinction is critical for drug development professionals and researchers exploring novel anti-inflammatory agents. While a direct comparison of potency based on enzymatic IC50 values is not currently feasible, the available data on the inhibition of PGE2 production in cellular models and in vivo efficacy provide a strong foundation for its anti-inflammatory potential. Further studies are warranted to fully elucidate its molecular targets and to establish a more direct quantitative comparison with existing COX-2 inhibitors. This could involve investigating its effect on COX-2 promoter activity or mRNA stability to pinpoint the exact mechanism of expression inhibition.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Kaurenoic Acid Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Natural products, with their vast structural diversity, have historically been a rich source of inspiration for drug discovery. Among these, kaurenoic acid, a diterpenoid found in various plant species, and its derivatives have emerged as promising candidates, exhibiting significant cytotoxic effects against a range of cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of various kaurenoic acid derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

This comparative analysis delves into the cytotoxic profiles of several semi-synthetic derivatives of kaurenoic acid, summarizing key quantitative data to facilitate a clear understanding of their structure-activity relationships. The information presented aims to guide further research and development of this promising class of natural product derivatives as potential anticancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic activity of kaurenoic acid and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various kaurenoic acid derivatives against different human cancer cell lines, compiled from multiple studies. Lower IC50 values indicate higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Kaurenoic Acid (KA)CHO-K1>200 (Cell Proliferation)[1]
Methoxy Kaurenoic Acid (MKA)CHO-K1>400 (Cell Proliferation)[1]
Kaurenol (KRN)CHO-K1>400 (Cell Proliferation)[1]
ent-Kaurane Derivative 12RAW 264.7 (Leukemia)~5[2]
Hela (Cervical Cancer)~10[2]
HepG2 (Liver Cancer)~10[2]
HT-29 (Colon Cancer)~15[2]
ent-Kaurane Derivative 20RAW 264.7 (Leukemia)~5[2]
Hela (Cervical Cancer)~12[2]
HepG2 (Liver Cancer)~12[2]
HT-29 (Colon Cancer)~18[2]
ent-Kaurane Derivative 21RAW 264.7 (Leukemia)~5[2]
Hela (Cervical Cancer)~10[2]
HepG2 (Liver Cancer)~10[2]
HT-29 (Colon Cancer)~15[2]
ent-Kaurane Derivative 23RAW 264.7 (Leukemia)~5[2]
Hela (Cervical Cancer)~10[2]
HepG2 (Liver Cancer)~10[2]
HT-29 (Colon Cancer)~15[2]
Atractyligenin Amide Derivative 23HCT116 (Colon Cancer)7.44
Caco-2 (Colon Cancer)4.45
Atractyligenin Amide Derivative 24HCT116 (Colon Cancer)5.35
Caco-2 (Colon Cancer)5.27
Atractyligenin Amide Derivative 25HCT116 (Colon Cancer)5.50
Semi-synthetic derivative 5K562 (Leukemia)0.85[3]
SGC-7901 (Gastric Cancer)1.23[3]
Semi-synthetic derivative 6K562 (Leukemia)0.65[3]
SGC-7901 (Gastric Cancer)1.05[3]
Semi-synthetic derivative 7K562 (Leukemia)0.55[3]
SGC-7901 (Gastric Cancer)0.98[3]
Semi-synthetic derivative 11K562 (Leukemia)1.25[3]
SGC-7901 (Gastric Cancer)0.85[3]
Semi-synthetic derivative 12K562 (Leukemia)1.15[3]
SGC-7901 (Gastric Cancer)0.75[3]
Semi-synthetic derivative 13K562 (Leukemia)1.05[3]
SGC-7901 (Gastric Cancer)0.68[3]
Semi-synthetic derivative 14K562 (Leukemia)1.35[3]
SGC-7901 (Gastric Cancer)0.95[3]

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to evaluate the anticancer activity of kaurenoic acid derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Kaurenoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the kaurenoic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Kaurenoic acid derivatives

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

To understand the mechanisms underlying the cytotoxic effects of kaurenoic acid derivatives, it is crucial to investigate the signaling pathways they modulate. Furthermore, a clear experimental workflow ensures reproducibility and standardization of the cytotoxicity assessment.

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer Cell Line) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Kaurenoic Acid Derivatives) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation staining Staining (e.g., MTT or SRB) incubation->staining measurement Absorbance Measurement (Microplate Reader) staining->measurement calculation IC50 Calculation measurement->calculation results Results Interpretation calculation->results

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Apoptosis Signaling Pathway Induced by Kaurenoic Acid Derivatives

Studies have shown that kaurenoic acid and its derivatives can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have also been found to induce endoplasmic reticulum (ER) stress.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway cluster_execution Execution Phase KA_derivative Kaurenoic Acid Derivative death_receptor Death Receptor KA_derivative->death_receptor bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio ↑) KA_derivative->bcl2_family er Endoplasmic Reticulum KA_derivative->er caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 perk PERK er->perk atf4 ATF4 perk->atf4 chop CHOP atf4->chop chop->bcl2_family apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic signaling pathways induced by kaurenoic acid derivatives.

References

Siegeskaurolic Acid: A Comparative Guide to its Efficacy in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegeskaurolic acid, a kaurane-type diterpenoid isolated from Siegesbeckia pubescens, has demonstrated notable anti-inflammatory properties in various preclinical models. This guide provides a comparative overview of its efficacy, drawing on available experimental data. Due to a lack of direct head-to-head studies, this comparison is made against established anti-inflammatory agents, indomethacin and dexamethasone, in similar inflammatory disease models. The data presented is for informational and comparative purposes to aid in research and development.

Efficacy in Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Comparative Efficacy Data
TreatmentDose (mg/kg/day, p.o.)Edema Inhibition (%)Study
This compound 20Not explicitly quantified, but demonstrated anti-inflammatory and antinociceptive effects[1][1]
This compound 30Not explicitly quantified, but demonstrated anti-inflammatory and antinociceptive effects[1][1]
Indomethacin 1054% (at 3 hours)[1]

Note: The comparison with indomethacin is indirect. The study on this compound did not report the percentage of edema inhibition, stating only that it "exhibited anti-inflammatory and antinociceptive effects"[1]. The data for indomethacin is from a separate study using a similar model.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the general procedure for inducing and assessing paw edema in rats.

G Experimental Workflow: Carrageenan-Induced Paw Edema cluster_pre_treatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Data Analysis A Acclimatize male Wistar rats (180-200g) for 1 week B Administer this compound (20 or 30 mg/kg/day, p.o.) or vehicle A->B C Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw B->C D Measure paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection) C->D E Calculate the percentage of edema inhibition compared to the vehicle-treated control group D->E

Caption: Workflow for carrageenan-induced paw edema assay.

Efficacy in LPS-Stimulated RAW 264.7 Macrophages

The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a standard in vitro assay to evaluate the anti-inflammatory effects of compounds on key inflammatory mediators.

Comparative Efficacy Data
CompoundParameterEffectConcentration
This compound Nitric Oxide (NO) ProductionSignificant InhibitionNot specified
Prostaglandin E2 (PGE2) ProductionSignificant InhibitionNot specified
Tumor Necrosis Factor-alpha (TNF-α) ProductionSignificant InhibitionNot specified
Dexamethasone Nitric Oxide (NO) ProductionIC50 ~10 nMNot specified in the same study
TNF-α ProductionSignificant InhibitionNot specified in the same study

Note: The comparison with dexamethasone is indirect. The study on this compound did not provide IC50 values but stated significant inhibition[1]. The IC50 value for dexamethasone is from general knowledge of its potency in similar assays and is provided for a general comparative context.

Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophages

This protocol details the general steps for assessing the anti-inflammatory effects of a compound on LPS-stimulated macrophages.

G Experimental Workflow: LPS-Stimulated Macrophages cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_measurement Measurement of Inflammatory Mediators cluster_analysis Data Analysis A Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS B Seed cells in 96-well plates and allow to adhere A->B C Pre-treat cells with various concentrations of this compound for 1 hour B->C D Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours C->D E Measure Nitric Oxide (NO) in the supernatant using the Griess reagent D->E F Measure Prostaglandin E2 (PGE2) and TNF-α levels in the supernatant using ELISA kits D->F G Calculate the percentage of inhibition of each mediator compared to LPS-stimulated cells without treatment E->G F->G

Caption: Workflow for LPS-stimulated macrophage assay.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It inhibits the degradation of the inhibitor of κB (IκB), which in turn prevents the nuclear translocation of the p50 and p65 subunits of NF-κB. This blockade ultimately leads to the downregulation of pro-inflammatory genes.

G This compound's Inhibition of the NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases SA This compound SA->IKK inhibits DNA DNA (κB site) NFkB_n->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes activates transcription of

Caption: this compound inhibits NF-κB activation.

Conclusion

The available evidence suggests that this compound is a promising anti-inflammatory agent. It demonstrates efficacy in both in vivo and in vitro models of inflammation, primarily through the inhibition of the NF-κB signaling pathway. However, to fully ascertain its therapeutic potential and establish its position relative to existing anti-inflammatory drugs, direct comparative studies are warranted. Future research should focus on conducting head-to-head efficacy and safety studies against standard-of-care treatments like NSAIDs and corticosteroids in various inflammatory disease models. Such studies will be crucial for guiding its potential clinical development.

References

A Comparative Guide to the Bioactivity of Natural vs. Synthetic Siegeskaurolic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of naturally occurring Siegeskaurolic acid and synthetically produced kaurane diterpenoids. While direct comparative studies on the bioactivity of natural versus synthetic this compound are not currently available in the scientific literature, this document aims to provide a valuable resource by summarizing the known bioactivity of natural this compound and comparing it with the reported activities of synthetically derived compounds from the same structural class. This comparison will shed light on the potential for synthetic analogs to replicate or enhance the therapeutic properties of the natural compound.

Data Presentation: Bioactivity of Kaurane Diterpenoids

The following table summarizes the anti-inflammatory activity of natural this compound and selected synthetic kaurane diterpenoid derivatives. The data is compiled from in vitro studies on lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), a standard model for assessing inflammatory responses.

CompoundSourceBioactivity MetricResultMechanism of Action
This compound Natural (isolated from Siegesbeckia pubescens)Inhibition of NO productionSignificant inhibitionInhibition of iNOS and COX-2 expression via NF-κB inactivation[1]
Inhibition of PGE₂ productionSignificant inhibition
Inhibition of TNF-α productionSignificant inhibition
Synthetic Kaurane Derivative 28 SyntheticInhibition of NO production (IC₅₀)~5 µMInhibition of NOS-2 protein expression and NF-κB activation[1]
Synthetic Kaurane Derivative 55 SyntheticInhibition of NO production (IC₅₀)~7 µMInhibition of NOS-2 protein expression and NF-κB activation[1]
Synthetic Kaurane Derivative 62 SyntheticInhibition of NO production (IC₅₀)~4 µMInhibition of NOS-2 protein expression and NF-κB activation[1]

Note: A direct quantitative comparison of IC₅₀ values between natural this compound and the synthetic derivatives is not possible as the specific IC₅₀ for the natural compound's inhibition of NO, PGE₂, and TNF-α production was not explicitly stated in the cited literature in a comparable format. However, the consistent mechanism of action via NF-κB inhibition across both natural and synthetic compounds is a key takeaway.

Signaling Pathway: The Central Role of NF-κB in Inflammation

The anti-inflammatory effects of this compound and its synthetic analogs are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Siegeskaurolic_Acid This compound (and Synthetic Analogs) Siegeskaurolic_Acid->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_Genes Transcription

NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of natural and synthetic kaurane diterpenoid bioactivity.

1. Cell Culture and LPS Stimulation

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Stimulation: For inflammatory response induction, RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (natural or synthetic) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.[2][3]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This colorimetric assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment and LPS stimulation, the culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for the formation of a purple azo compound.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-treated control group.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

    • Briefly, the culture supernatants from treated and control cells are added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which is converted by the enzyme into a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The cytokine concentration is determined from a standard curve generated with recombinant cytokines.[3]

4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • After treatment, cells are harvested and lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, p65 (a subunit of NF-κB), phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to the loading control to determine the relative protein expression.

5. NF-κB Nuclear Translocation Assay

  • Principle: This assay determines the activation of NF-κB by measuring the translocation of its p65 subunit from the cytoplasm to the nucleus.

  • Procedure (Immunofluorescence):

    • Cells are grown on coverslips and subjected to the experimental treatments.

    • The cells are then fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

    • After washing, a fluorescently labeled secondary antibody is added.

    • The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

    • The coverslips are mounted on microscope slides, and the subcellular localization of p65 is visualized using a fluorescence microscope. An increase in nuclear fluorescence of p65 indicates NF-κB activation.[4][5]

  • Procedure (Cell Fractionation and Western Blot):

    • Cytoplasmic and nuclear protein fractions are isolated from treated cells using a commercial kit.

    • The amount of p65 in each fraction is then determined by Western blot analysis as described above. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicate activation.[5]

Conclusion

Natural this compound exhibits significant anti-inflammatory bioactivity through the inhibition of the NF-κB signaling pathway. While a direct comparison with its synthetic counterpart is not yet possible, studies on other synthetic kaurane diterpenoids demonstrate that the core kaurane scaffold is a promising template for the development of potent anti-inflammatory agents. The synthetic derivatives investigated show comparable mechanisms of action, primarily centered on the suppression of NF-κB activation and the subsequent downregulation of key inflammatory mediators.

Future research should focus on the total synthesis of this compound to enable a direct head-to-head comparison of the bioactivity of the natural and synthetic forms. Such studies would be invaluable in determining if the synthetic route can produce a compound with identical or even superior therapeutic efficacy, and would open avenues for the large-scale production and further clinical development of this promising natural product.

References

Unveiling the Analgesic Potential: A Comparative Guide to the In Vivo Antinociceptive Effects of Siegeskaurolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo antinociceptive properties of Siegeskaurolic acid against established analgesic agents. This document synthesizes experimental data, details methodological protocols, and visualizes key biological pathways to offer an objective evaluation of this compound's potential as a novel pain therapeutic.

This compound, a diterpenoid isolated from Siegesbeckia pubescens, has demonstrated notable anti-inflammatory and pain-relieving effects in preclinical studies.[1] This guide delves into the in vivo validation of these antinociceptive properties, presenting a clear comparison with commonly used analgesics to contextualize its efficacy.

Comparative Analysis of Antinociceptive Efficacy

The antinociceptive effects of this compound have been evaluated in various animal models of pain. The following tables summarize the quantitative data from key studies, comparing its performance with standard analgesic drugs such as indomethacin, morphine, and acetylsalicylic acid.

Table 1: Effect on Acetic Acid-Induced Writhing in Mice

CompoundDose (mg/kg, p.o.)Inhibition of Writhing (%)Reference
This compound 2035.4[1]
3051.2[1]
Indomethacin 5~30[2]
1051.23[3][4]
3086.2[3][4]
Acetylsalicylic acid 100ED50 ~100[5]

p.o. - per os (by mouth)

Table 2: Effect on the Hot Plate Test in Mice

CompoundDose (mg/kg, p.o.)Increase in Latency Time (%)Reference
This compound 2028.7[1]
3045.3[1]
Morphine 5Significant increase[6][7]
10Significant increase[6][7]

The hot plate test assesses central antinociceptive activity.

Table 3: Effect on the Formalin Test in Mice (Late Phase)

CompoundDose (mg/kg, p.o.)Inhibition of Licking Time (%)Reference
Acetylsalicylic acid 200Dose-dependent inhibition[1][8]
300-400Significant inhibition[1][8][9]

The late phase of the formalin test is indicative of inflammatory pain.

Deciphering the Mechanism of Action: The NF-κB Signaling Pathway

The antinociceptive and anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways.[1] A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.[1] In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][10][11] this compound has been shown to prevent the degradation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[1]

NF_kappaB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (p50/p65) IKK->IkB_NFkB Phosphorylates IκB IkB_P Phosphorylated IκB IkB_NFkB->IkB_P NFkB NF-κB (p50/p65) (Active) IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_P->Proteasome Targets for Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Induces Siegeskaurolic_Acid This compound Siegeskaurolic_Acid->IKK Inhibits Writhing_Test_Workflow Acetic Acid-Induced Writhing Test Workflow Acclimatization Animal Acclimatization Grouping Grouping of Mice (n=5-10/group) Acclimatization->Grouping Drug_Admin Oral Administration (Vehicle, this compound, or Standard Drug) Grouping->Drug_Admin Wait Waiting Period (e.g., 30-60 min) Drug_Admin->Wait Acetic_Acid Intraperitoneal Injection of Acetic Acid (0.6%) Wait->Acetic_Acid Observation Observation Period (e.g., 20-30 min) Acetic_Acid->Observation Counting Counting of Writhing (Abdominal constrictions) Observation->Counting Analysis Data Analysis (% Inhibition) Counting->Analysis

References

Safety Operating Guide

Proper Disposal of Siegeskaurolic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Siegeskaurolic acid, a diterpenoid with anti-inflammatory properties.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards.

I. Understanding this compound: Properties and Hazards

Key Properties:

PropertyValueSource
Molecular FormulaC20H32O3[5]
Molecular Weight320.47 g/mol [2][5]
Chemical ClassDiterpenoid Acid[3]
AppearanceLikely a solid powder[2]
StorageRecommended at low temperatures (-20°C for long-term)[2]

II. Experimental Protocol: Waste Neutralization

For small quantities of aqueous solutions containing this compound, neutralization may be a permissible preliminary step before collection for final disposal, depending on institutional and local regulations.[9][10] This procedure should only be performed by trained personnel in a designated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Waste solution of this compound

  • Mild neutralizing agent (e.g., sodium bicarbonate, sodium carbonate)[9]

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass or high-density polyethylene (HDPE) waste container[9]

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood.[10] Place the container with the acidic waste in a larger secondary container (e.g., an ice bath) to manage any heat generated during neutralization.[10]

  • Dilution: If the concentration of the acid is high, it should first be diluted by slowly adding the acidic solution to cold water. Never add water to concentrated acid.

  • Neutralization: Slowly and carefully add small portions of the neutralizing agent (e.g., sodium bicarbonate) to the diluted acidic waste while stirring continuously.[9] Be cautious of potential effervescence (gas formation).

  • pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[8]

  • Final Collection: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by environmental health and safety (EHS) personnel. Do not dispose of the neutralized solution down the drain unless explicitly permitted by your institution's EHS office. [6][11]

III. Step-by-Step Disposal Procedures for this compound

The following steps outline the standard procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any grossly contaminated items (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled solid chemical waste container.

  • Liquid Waste:

    • Organic Solutions: If this compound is dissolved in a non-halogenated organic solvent, collect it in a labeled container for "Non-Halogenated Organic Waste."[12]

    • Aqueous Solutions: Collect aqueous solutions in a container labeled "Aqueous Acidic Waste."[13]

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11][14] After rinsing, deface the label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[11]

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[7]

  • Indicate the major components and their approximate percentages.

  • Ensure the container is dated when waste is first added.[15]

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA).[6]

  • Ensure containers are kept closed except when adding waste.[14]

  • Segregate this compound waste from incompatible materials, particularly bases and oxidizing agents.[6][15] Use secondary containment to prevent spills.[7][11]

4. Disposal Request:

  • Once the waste container is full or has been in storage for the maximum allowable time (typically six months to a year, depending on local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][15]

IV. Visualization of Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Storage and Labeling cluster_3 Final Disposal A This compound (Solid or Solution) B Solid Waste Container A->B Solid C Liquid Waste Container (Aqueous Acidic or Organic) A->C Liquid D Sharps Container A->D Sharps E Label Container: 'Hazardous Waste - this compound' B->E C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS F->G H Professional Waste Disposal G->H

Caption: Workflow for this compound Waste Disposal.

G cluster_0 Neutralization Protocol (Aqueous Waste Only) A Aqueous Siegeskaurolic Acid Waste B Work in Fume Hood with PPE A->B C Slowly Add Neutralizing Agent (e.g., Sodium Bicarbonate) B->C D Monitor pH C->D Stir Continuously E Target pH 6.0 - 8.0 D->E F Collect in Labeled Hazardous Waste Container E->F

Caption: Protocol for Neutralizing Aqueous this compound Waste.

References

Essential Safety and Handling Protocols for Siegeskaurolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for handling concentrated hydrochloric acid, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[6][7] The required PPE for handling concentrated hydrochloric acid is summarized below.

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Chemical Splash Goggles and Face ShieldANSI Z87.1 compliant; Polycarbonate lensProtects against splashes, vapors, and eye irritation.[7][8][9] A face shield should be used in addition to goggles when handling larger quantities.[7][8]
Hand Nitrile or Butyl Rubber GlovesASTM F739 tested for chemical resistancePrevents skin contact, which can cause severe burns.[8] Check for tears or holes before use.
Body Chemical-Resistant Lab Coat or ApronRubberized or coated fabricProtects against splashes and spills on clothing and skin.[10]
Respiratory Acid Gas Respirator (if not in a fume hood)NIOSH-approved with appropriate cartridgesProtects against inhalation of corrosive vapors, which can cause respiratory tract damage.[8] Required when ventilation is inadequate.
Footwear Closed-toe shoesLeather or other chemical-resistant materialProtects feet from spills.

Operational Plan for Handling

A systematic approach is critical to safely handle concentrated hydrochloric acid. This workflow minimizes the risk of exposure and other accidents.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_setup 3. Prepare Fume Hood prep_ppe->prep_setup prep_spill 4. Locate Spill Kit & Eyewash prep_setup->prep_spill handle_transport 5. Transport in Secondary Container prep_spill->handle_transport Proceed to Handling handle_dispense 6. Dispense Acid to Water handle_transport->handle_dispense handle_close 7. Securely Cap All Containers handle_dispense->handle_close clean_decon 8. Decontaminate Work Area handle_close->clean_decon Proceed to Cleanup clean_waste 9. Segregate & Label Waste clean_decon->clean_waste clean_ppe 10. Doff PPE Correctly clean_waste->clean_ppe clean_wash 11. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of concentrated hydrochloric acid.

Experimental Protocol: Diluting Concentrated Acid

This protocol details the steps for safely diluting concentrated hydrochloric acid.

Objective: To prepare a 1 Molar (1M) solution of HCl from a concentrated stock (typically ~12M).

Materials:

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Volumetric Flask

  • Graduated Cylinder

  • Glass Stirring Rod

  • Appropriate PPE (as specified in the table above)

Procedure:

  • Preparation: Perform all work inside a certified chemical fume hood. Ensure the safety shower and eyewash station are accessible and unobstructed.[11]

  • Measure Water: Calculate the required volume of deionized water. For example, to make 100 mL of 1M HCl from a 12M stock, you will need approximately 91.67 mL of water. Measure this volume and add it to the volumetric flask.

  • Measure Acid: In a separate graduated cylinder, carefully measure the required volume of concentrated HCl (e.g., 8.33 mL for the example above).

  • Dilution: Crucially, always add acid to water, never the other way around. [10] Slowly and carefully add the measured concentrated HCl to the deionized water in the volumetric flask. The reaction is exothermic and may generate heat.

  • Mixing: Gently swirl the flask to mix. Once the solution has cooled to room temperature, add deionized water to the calibration mark on the volumetric flask.

  • Labeling: Cap the flask and invert it several times to ensure thorough mixing. Label the flask clearly with the contents (1M Hydrochloric Acid), date, and your initials.

Disposal Plan

Chemical waste must be managed in accordance with regulatory requirements to ensure safety and environmental protection.[12][13]

Waste Segregation and Collection:

  • Identify and Classify: All materials contaminated with hydrochloric acid (e.g., unused solution, rinsate from cleaning glassware, contaminated wipes) are considered hazardous waste.[14][15]

  • Use Designated Containers: Collect all aqueous acidic waste in a clearly labeled, compatible container (e.g., a high-density polyethylene bottle).[16] Do not use metal containers.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Hydrochloric Acid Waste"), and the approximate concentration and volume.[15][16]

  • Segregation: Store the acid waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases, oxidizers, and flammable substances.[16]

G cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal gen_waste Contaminated Materials (Gloves, Wipes, Solutions) collect_container Place in Labeled, Compatible Container gen_waste->collect_container store_secondary Store in Secondary Containment collect_container->store_secondary segregate Segregate from Incompatibles store_secondary->segregate request_pickup Request Pickup by EHS segregate->request_pickup ehs_disposal Professional Disposal request_pickup->ehs_disposal

Caption: Logical flow for the disposal of hydrochloric acid waste.

Disposal Procedure:

  • Container Management: Keep the waste container closed except when adding waste.[15]

  • Pickup: Once the container is full, or if it has been in storage for an extended period, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[16] Do not dispose of hydrochloric acid or its waste down the drain.[14]

  • Empty Containers: Empty containers that held concentrated acid must be triple-rinsed with a suitable solvent (like water). The rinsate must be collected and disposed of as hazardous waste.[14][15] After rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.